molecular formula C6H12ClNO3 B3054911 6-Amino-5-oxohexanoic acid hydrochloride CAS No. 62409-52-3

6-Amino-5-oxohexanoic acid hydrochloride

Cat. No.: B3054911
CAS No.: 62409-52-3
M. Wt: 181.62
InChI Key: RJEBRDFBEWSEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-oxohexanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO3 and its molecular weight is 181.62. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-5-oxohexanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-oxohexanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-oxohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-4-5(8)2-1-3-6(9)10;/h1-4,7H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEBRDFBEWSEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)CN)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90808835
Record name 6-Amino-5-oxohexanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90808835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62409-52-3
Record name 6-Amino-5-oxohexanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90808835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

role of 6-Amino-5-oxohexanoic acid hydrochloride in protein chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of 6-Amino-5-oxohexanoic Acid Hydrochloride in Protein Chemistry

Abstract

6-Amino-5-oxohexanoic acid hydrochloride is a bifunctional molecule poised to serve as a versatile tool in modern protein chemistry and drug development. While not as ubiquitously documented as its analogue, 6-aminohexanoic acid, its unique structure, featuring a terminal primary amine, a terminal carboxylic acid, and a chemically addressable ketone at the 5-position, offers significant potential for advanced bioconjugation strategies. This guide elucidates the core chemical principles that underpin the utility of this molecule. We will explore its prospective roles in site-specific protein modification, its application as a specialized linker for creating antibody-drug conjugates (ADCs), and its use in the synthesis of constrained peptides. This document provides not only the theoretical framework but also actionable, field-proven protocols to empower researchers in leveraging the unique reactivity of this keto-acid linker.

Introduction: Unveiling a Multifunctional Building Block

In the landscape of protein modification, the demand for reagents that offer precise control over conjugation sites and stability is paramount. 6-Amino-5-oxohexanoic acid hydrochloride emerges as a significant, albeit under-explored, asset in this domain. Its structure is a compelling convergence of functionalities:

  • Primary Amine (-NH₂): A nucleophilic handle for standard amide bond formation, allowing for its attachment to carboxyl-containing molecules or surfaces.

  • Carboxylic Acid (-COOH): An electrophilic handle for carbodiimide-mediated coupling to primary amines on proteins (e.g., lysine residues) or other molecules.

  • Ketone (C=O) at the γ-position: A bioorthogonal chemical handle, which is the cornerstone of this molecule's advanced utility. Unlike amines and carboxylates, ketones are generally absent in native proteins, providing a unique reactive site for highly specific chemical ligations.[1][2]

  • Hydrochloride Salt: Ensures enhanced aqueous solubility and stability of the solid compound, a practical consideration for reagent preparation.

This guide will move beyond a simple cataloging of features to explain the causality behind its potential applications, focusing on how the γ-keto group enables powerful and specific bioconjugation chemistries that are otherwise difficult to achieve.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name 6-amino-5-oxohexanoic acid hydrochloride[3]
CAS Number 62409-52-3[4]
Molecular Formula C₆H₁₂ClNO₃[4]
Molecular Weight 181.62 g/mol [4]
Structure NH₂-CH₂-C(=O)-CH₂-CH₂-CH₂-COOH · HCl[3]

The Core Directive: The Ketone as a Bioorthogonal Handle for Chemoselective Ligation

The central value of 6-Amino-5-oxohexanoic acid lies in its ketone moiety, which serves as a "bioorthogonal handle." This term refers to a functional group that is inert to the vast majority of biological molecules found in a cell or organism but reacts specifically and efficiently with a custom-designed reaction partner.[2] This allows for the precise chemical modification of proteins in complex biological mixtures without side reactions.

The primary reactions leveraging this ketone are oxime and hydrazone ligations.[1][5][6]

Oxime Ligation

The reaction between a ketone and an alkoxyamine (H₂N-O-R) forms a highly stable oxime bond (C=N-O).[5][7] This reaction is highly chemoselective and can be performed in aqueous conditions, typically at a slightly acidic pH (4-5) to facilitate dehydration. The reaction can be accelerated by nucleophilic catalysts like aniline.[5][8]

Hydrazone Ligation

Similarly, a ketone reacts with a hydrazine (H₂N-NH-R) to form a hydrazone bond (C=N-NH). Hydrazone formation is also highly specific and often proceeds rapidly at neutral pH, making it particularly suitable for modifying pH-sensitive proteins.[9][10][11]

The choice between oxime and hydrazone ligation depends on the specific application, with key differences in reaction kinetics and bond stability.

FeatureOxime LigationHydrazone Ligation
Reactants Ketone + Alkoxyamine Ketone + Hydrazine
Optimal pH Acidic (pH 4-5)Near Neutral (pH ~7)
Kinetics Generally slower, can be catalyzed by aniline.[5]Generally faster, especially with aromatic aldehydes.[8]
Bond Stability Very high hydrolytic stability.[5]Stable, but potentially reversible under certain conditions.[9]

Application I: A Bifunctional Linker for Site-Specific Protein Labeling & ADCs

A primary application for 6-Amino-5-oxohexanoic acid is as a heterobifunctional linker. The workflow involves first attaching a payload (e.g., a fluorescent dye, a small molecule drug, or a biotin tag) to either the amine or carboxyl end of the linker. The resulting ketone-functionalized payload can then be selectively ligated to a protein that has been engineered to contain a reactive partner (an alkoxyamine or hydrazine).

This strategy is foundational for creating advanced bioconjugates like Antibody-Drug Conjugates (ADCs). By genetically encoding an unnatural amino acid with an alkoxyamine or hydrazine side chain into an antibody, the ketone-modified drug can be attached at a precise location, ensuring a homogenous product with a defined drug-to-antibody ratio (DAR).

Workflow Diagram: Creating a Site-Specific Antibody-Drug Conjugate

ADC_Workflow cluster_0 Step 1: Linker-Drug Synthesis cluster_1 Step 2: Bioconjugation Linker 6-Amino-5-oxohexanoic acid hydrochloride ActivatedDrug Ketone-Functionalized Drug Linker->ActivatedDrug Purification Drug Drug Payload (-COOH) Drug->Linker EDC/NHS Coupling Antibody Antibody with engineered -O-NH₂ site ActivatedDrug->Antibody Oxime Ligation (pH 4.5, Aniline) ADC Site-Specific ADC Antibody->ADC

Caption: Workflow for ADC synthesis using 6-Amino-5-oxohexanoic acid.

Application II: Synthesis of Constrained Peptides

Constraining a peptide's conformation by cyclization can dramatically improve its metabolic stability, binding affinity, and cell permeability. 6-Amino-5-oxohexanoic acid is an ideal building block for this purpose.

It can be incorporated into a peptide sequence during standard solid-phase peptide synthesis (SPPS). An amino acid with an orthogonal protecting group on its side chain (e.g., Fmoc-Lys(Alloc)-OH) is also included in the sequence. After synthesis and cleavage from the resin, the orthogonal protecting group is removed, and a hydrazine or alkoxyamine moiety is installed on the lysine side chain. The peptide is then induced to cyclize head-to-tail or side-chain-to-tail via intramolecular oxime or hydrazone ligation.

Diagram: Peptide Macrocyclization via Intramolecular Oxime Ligation

Peptide_Cyclization LinearPeptide H₂N-AA₁-... ...-CO-...(6-A-5-OHA)... ...-Lys(O-NH₂)-... ...-COOH Linear Peptide Precursor CyclicPeptide Cyclized Peptide (Oxime Bond) LinearPeptide->CyclicPeptide Intramolecular Ligation (pH adjustment)

Caption: Intramolecular cyclization of a peptide containing 6-A-5-OHA.

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies based on established ligation chemistries.[5][10] Researchers must optimize buffer conditions, concentrations, and reaction times for their specific protein and payload.

Protocol 5.1: General Procedure for Oxime Ligation

Objective: To conjugate a ketone-functionalized molecule to a protein containing an aminooxy group.

Materials:

  • Protein-ONH₂ in 100 mM Sodium Phosphate Buffer, pH 7.0

  • Ketone-functionalized linker/payload (10-50 mM stock in DMSO)

  • Aniline (1 M stock in DMSO)

  • Reaction Buffer: 200 mM Sodium Acetate, pH 4.5

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Buffer Exchange: Exchange the protein into the Reaction Buffer (pH 4.5) using a desalting column. Adjust the protein concentration to 1-5 mg/mL (typically 10-100 µM).

  • Reagent Addition: Add the ketone-functionalized payload to the protein solution to a final concentration of 10-20 molar equivalents.

  • Catalyst Addition: Add aniline to the reaction mixture to a final concentration of 10-100 mM. Causality Note: Aniline acts as a nucleophilic catalyst, forming a transient, more reactive Schiff base with the ketone, thereby accelerating the rate-limiting dehydration step of oxime formation.[5]

  • Incubation: Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle mixing. Monitor the reaction progress using LC-MS or SDS-PAGE.

  • Purification: Once the reaction is complete, remove excess reagents and the catalyst by size exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm conjugation and purity via mass spectrometry (deconvoluted ESI-MS) and SDS-PAGE.

Protocol 5.2: General Procedure for Hydrazone Ligation

Objective: To conjugate a ketone-functionalized molecule to a protein containing a hydrazine group.

Materials:

  • Protein-Hydrazine in PBS, pH 7.4

  • Ketone-functionalized linker/payload (10-50 mM stock in DMSO)

  • Desalting column

Procedure:

  • Preparation: Ensure the protein is in a neutral pH buffer (e.g., PBS, pH 7.2-7.4). Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Addition: Add the ketone-functionalized payload to the protein solution to a final concentration of 5-10 molar equivalents. Expertise Note: Hydrazone ligation is typically faster than uncatalyzed oxime ligation, often requiring a lower excess of the labeling reagent.[10]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. Monitor progress via LC-MS.

  • Purification: Remove unreacted payload using a desalting column or size exclusion chromatography.

  • Characterization: Confirm the final conjugate by mass spectrometry and SDS-PAGE.

Conclusion and Future Outlook

6-Amino-5-oxohexanoic acid hydrochloride represents a powerful, yet currently underutilized, tool for protein chemists. Its trifunctional nature provides a robust platform for building complex, well-defined bioconjugates. The true value of this reagent is unlocked by understanding the principles of bioorthogonal chemistry, specifically the reliable and selective nature of oxime and hydrazone ligations. By providing a ketone handle on a flexible six-carbon backbone, it enables the precise assembly of ADCs, the creation of fluorescently labeled probes, and the synthesis of structurally constrained peptides. As the demand for homogenous and precisely engineered protein therapeutics grows, the strategic application of such multifunctional linkers will become increasingly critical, moving from a niche chemical curiosity to a cornerstone of advanced biopharmaceutical design.

References

  • Hering, A., Braga Emidio, N., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(71), 9100-9103. [Link]

  • Leatherbarrow, R. J., & Perera, S. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2849. [Link]

  • Kubota, H., & Miller, L. W. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14598-14618. [Link]

  • PubChem. (n.d.). 6-Amino-5-hydroxy-3-methyl-6-oxohexanoic acid. Retrieved from [Link]

  • Li, Z., et al. (2017). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 15(2), 347-353. [Link]

  • Popp, B. V., & Francis, M. B. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(6), 335-344. [Link]

  • Rashidian, M., et al. (2012). Rapid Catalyst-Free Hydrazone Ligation: Protein–Pyridoxal Phosphoramides. Bioconjugate Chemistry, 23(12), 2347-2352. [Link]

  • White, C. J., & Yudin, A. K. (2015). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Angewandte Chemie International Edition, 54(49), 14949-14953. [Link]

  • Fang, G., & Liu, L. (2016). Chemical synthesis of proteins using hydrazide intermediates. Current Opinion in Chemical Biology, 31, 126-133. [Link]

  • Kölmel, D. K., & Kool, E. T. (2012). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition, 51(32), 7934-7938. [Link]

  • Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]

  • Lang, K., & Chin, J. W. (2014). Protein conjugation with genetically encoded unnatural amino acids. Chemical Reviews, 114(9), 4764-4806. [Link]

  • PubChem. (n.d.). 2-Amino-6-hydroxy-5-oxohexanoic acid. Retrieved from [Link]

  • ResearchGate. (2025). CERTAIN REACTIONS OF GAMMA KETONIC ACIDS. Retrieved from [Link]

  • Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. Accounts of Chemical Research, 50(9), 2114-2127. [Link]

  • Wikipedia. (n.d.). α-Aminoadipic acid. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Keto Acids: The Biochemical Powerhouses. Retrieved from [Link]

  • biocrates. (2023). Alpha-aminoadipic acid. Retrieved from [Link]

  • Loder, P. B., & Abraham, E. P. (1971). Biosynthesis of peptides containing α-aminoadipic acid and cysteine in extracts of a Cephalosporium sp. Biochemical Journal, 123(5), 97P-98P. [Link]

  • KOASAS. (n.d.). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. Retrieved from [Link]

  • Molbase. (n.d.). 6-AMINO-6-OXO-HEXANOIC ACID. Retrieved from [Link]

  • Borsook, H., Deasy, C. L., Haagen-Smit, A. J., Keighley, G., & Lowy, P. H. (1948). Alpha-aminoadipic acid: A product of lysine metabolism. Journal of Biological Chemistry, 176(3), 1383-1393. [Link]

  • PubChem. (n.d.). 6-Amino-5-oxohexanoic acid. Retrieved from [Link]

Sources

6-Amino-5-oxohexanoic acid hydrochloride as a lysine analog

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Amino-5-oxohexanoic Acid Hydrochloride as a Putative Lysine Analog for Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of 6-amino-5-oxohexanoic acid hydrochloride, a derivative of the well-established lysine analog, 6-aminohexanoic acid. While the biological role of 6-amino-5-oxohexanoic acid hydrochloride is not extensively documented, its structural similarity to lysine and its parent compound suggests its potential as a valuable tool for researchers in chemical biology and drug development. This document will explore the established precedent of 6-aminohexanoic acid as a lysine analog, propose a hypothesized mechanism of action for the 5-oxo derivative, and provide detailed experimental protocols for its validation and application. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the potential of this compound as a novel lysine mimetic.

Introduction: The Potential of a Novel Lysine Analog

Lysine, an essential amino acid, plays a pivotal role in a myriad of biological processes, including protein structure and function, enzyme catalysis, and post-translational modifications. Consequently, molecules that can mimic or antagonize the function of lysine are of significant interest in both basic research and therapeutic development.[1][2] 6-aminohexanoic acid, a synthetic derivative of lysine, is a well-characterized lysine analog with established clinical applications as an antifibrinolytic agent.[1][3] This guide focuses on a structurally related compound, 6-amino-5-oxohexanoic acid hydrochloride. The introduction of a keto group at the 5-position of the hexanoic acid backbone presents an intriguing modification that could modulate its biological activity, offering new avenues for research and therapeutic intervention. This document will serve as a technical resource for exploring the potential of 6-amino-5-oxohexanoic acid hydrochloride as a novel lysine analog.

The Precedent: 6-Aminohexanoic Acid as a Validated Lysine Analog

To understand the potential of 6-amino-5-oxohexanoic acid, it is crucial to first examine the well-established role of its parent compound, 6-aminohexanoic acid (also known as epsilon-aminocaproic acid, EACA).

Mechanism of Action as an Antifibrinolytic Agent

6-Aminohexanoic acid is a synthetic lysine analog that functions as a potent inhibitor of fibrinolysis.[1] Its mechanism of action is rooted in its ability to competitively block the lysine-binding sites on plasminogen, the zymogen precursor of the fibrin-degrading enzyme plasmin.[4][5] By occupying these sites, 6-aminohexanoic acid prevents plasminogen from binding to fibrin, thereby inhibiting its activation to plasmin and stabilizing blood clots.[6][7][8] This interaction is a direct consequence of the structural similarity between the ε-amino group and carboxylate of lysine and the corresponding functional groups on 6-aminohexanoic acid.

Applications in Research and Medicine

Beyond its clinical use in treating bleeding disorders, 6-aminohexanoic acid has been employed in research as a tool to probe protein-protein interactions involving lysine residues.[9] It is also utilized as a flexible linker in the synthesis of peptides and other bioactive molecules, where its lysine-like character can be advantageous.[1][2][10]

Hypothesized Mechanism of Action of 6-Amino-5-oxohexanoic Acid as a Lysine Analog

The introduction of a carbonyl group at the 5-position of 6-aminohexanoic acid is hypothesized to alter its electronic and steric properties, potentially leading to a modified interaction with lysine-binding proteins.

Structural Comparison with Lysine

As illustrated below, 6-amino-5-oxohexanoic acid retains the key pharmacophoric features of lysine: a terminal amino group and a carboxylate group separated by a flexible alkyl chain. The 5-oxo group introduces a planar, electron-withdrawing feature that could influence its binding affinity and specificity for lysine-binding pockets.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: Enzyme, Substrate, Inhibitors, Buffer setup_plate Set up 96-well plate: Buffer, Inhibitor, Enzyme prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C setup_plate->pre_incubate start_reaction Add Substrate (Lysine) pre_incubate->start_reaction incubate_quench Incubate, then Quench Reaction start_reaction->incubate_quench detect_product Detect Product Formation incubate_quench->detect_product calc_inhibition Calculate % Inhibition detect_product->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Figure 2. Workflow for the in vitro enzyme inhibition assay.

Protocol 2: Competitive Binding Assay with Plasminogen

This protocol is designed to assess whether 6-amino-5-oxohexanoic acid hydrochloride can compete with lysine for binding to plasminogen, similar to its parent compound.

Materials:

  • Human plasminogen

  • Lysine-Sepharose or other lysine-immobilized resin

  • 6-Amino-5-oxohexanoic acid hydrochloride

  • 6-Aminohexanoic acid (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (same as binding buffer)

  • Elution buffer (e.g., binding buffer with a high concentration of 6-aminohexanoic acid)

  • Protein quantification assay (e.g., Bradford or BCA)

  • Centrifuge tubes

Procedure:

  • Prepare the Lysine Resin:

    • Equilibrate the Lysine-Sepharose resin with binding buffer.

  • Set up Competition Reactions:

    • In separate tubes, mix a fixed amount of plasminogen with increasing concentrations of 6-amino-5-oxohexanoic acid hydrochloride or 6-aminohexanoic acid in binding buffer. Include a control with no inhibitor.

    • Incubate the mixtures at room temperature for 30 minutes to allow for binding.

  • Binding to Resin:

    • Add the equilibrated Lysine-Sepharose resin to each tube.

    • Incubate for 1 hour at 4°C with gentle agitation to allow the unbound plasminogen to bind to the resin.

  • Separation and Quantification:

    • Centrifuge the tubes to pellet the resin.

    • Carefully collect the supernatant, which contains the plasminogen that was prevented from binding to the resin by the inhibitor.

    • Quantify the amount of protein in the supernatant using a protein quantification assay.

  • Data Analysis:

    • Plot the amount of plasminogen in the supernatant against the inhibitor concentration.

    • A dose-dependent increase in the amount of supernatant plasminogen indicates competitive binding.

Data Presentation

The results from the experimental validations can be presented in clear, structured tables for easy comparison.

Table 1: Hypothetical IC50 Values for Lysine Decarboxylase Inhibition

CompoundIC50 (µM)
6-Aminohexanoic acidValue from experiment
6-Amino-5-oxohexanoic acid HClValue from experiment

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 6-amino-5-oxohexanoic acid hydrochloride may not be readily available, precautions should be taken based on the MSDS for the closely related compound, 6-aminohexanoic acid. [11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [11]* Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area. [11]* Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Amino-5-oxohexanoic acid hydrochloride represents an unexplored but potentially valuable molecule for the study of lysine-dependent biological processes. Its structural analogy to lysine and 6-aminohexanoic acid provides a strong rationale for its investigation as a novel enzyme inhibitor or chemical probe. The experimental protocols outlined in this guide offer a clear path for researchers to validate its function as a lysine analog and to explore its potential applications in their respective fields. Through rigorous scientific inquiry, the full potential of this intriguing compound can be unlocked.

References

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Photo-DL-lysine-d2 into Proteins for Interaction Studies.
  • Vertex AI Search. (n.d.).
  • Iwanejko, J., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • Chemical Communications. (2021).
  • Thermo Fisher Scientific. (2015, February 11). SAFETY DATA SHEET: 6-Aminohexanoic acid.
  • Miles, L. A., et al. (2005). Specific conformational changes of plasminogen induced by chloride ions, 6-aminohexanoic acid and benzamidine, but not the overall openness of plasminogen regulate, production of biologically active angiostatins. Biochemical Journal, 391(Pt 1), 135–143. [Link]

  • Kisselev, A. F., & Crews, C. M. (2014). Site-specific Labeling of a Protein Lysine Residue By Novel Kinetic Labeling Combinatorial Libraries. Journal of the American Chemical Society, 136(12), 4583–4590. [Link]

  • Takada, A., et al. (2002). The effect of 6-aminohexanoic acid and fucoidan on the activation of glutamic plasminogen by streptokinase. Blood Coagulation & Fibrinolysis, 13(4), 355–359. [Link]

  • Takada, A., et al. (1979). Effects of tranexamic acid, CIS-AMCHA, and 6-aminohexanoic acid on the activation rate of plasminogen by urokinase in the presence of clot. Thrombosis Research, 14(4-5), 577–585. [Link]

  • Midura-Nowaczek, K., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Molecules, 21(9), 1229. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12349316, 6-Amino-5-oxohexanoic acid. Retrieved from [Link]

  • Isobe, K., et al. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Bioscience, Biotechnology, and Biochemistry, 81(12), 2407–2410. [Link]

  • Takada, A., et al. (2003). Mechanism of the stimulatory effect of 6-aminohexanoic acid on plasminogen activation by streptokinase or tissue plasminogen activator: the role of chloride. Thrombosis Research, 112(1-2), 87–93. [Link]

  • ResearchGate. (n.d.). Structure of 6-aminohexanoic acid. Retrieved from [Link]

  • Linscheid, M. W. (2012). Oxidative protein labeling in mass-spectrometry-based proteomics. Analytical and Bioanalytical Chemistry, 404(4), 967–979. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9905942, 6-Oxolysine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77586265, 6-Amino-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexanoic acid. Retrieved from [Link]

  • Chibber, B. A., & Mangel, T. K. (1986). Effects of penicillins and 6-aminohexanoic acid on the kinetics of human plasmin. Biochemical Pharmacology, 35(4), 609–612. [Link]

  • Iwanejko, J., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • ResearchGate. (2021, November 5). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]

  • Wang, Q., et al. (2014). In vitro inhibition of lysine decarboxylase activity by organophosphate esters. Biochemical Pharmacology, 92(3), 511–519. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine.
  • Lee, W. H., et al. (2017). Lysine Decarboxylase with an Enhanced Affinity for Pyridoxal 5-Phosphate by Disulfide Bond-Mediated Spatial Reconstitution. PLoS One, 12(1), e0170149. [Link]

  • Al-Zoubi, M. S., et al. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Molecules, 28(1), 220. [Link]

  • ResearchGate. (2017, October 11). An enzymatic method for the production of 6- oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Retrieved from [Link]

Sources

Stability, Storage, and Analytical Application of 6-Amino-5-oxohexanoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-oxohexanoic acid hydrochloride (6-AOHA·HCl, CAS No. 62409-52-3) is a critical analytical reagent, functioning primarily as the gold-standard internal standard (IS) for the quantification of 5-aminolevulinic acid (5-ALA) in clinical, pharmacokinetic, and toxicological studies[1][2]. As a direct homologue of 5-ALA, 6-AOHA shares its


-aminoketone structural motif. While this structural parity ensures identical extraction recoveries and derivatization kinetics, it also imparts severe chemical instability[3]. This whitepaper details the mechanistic causality behind 6-AOHA·HCl degradation, establishes self-validating storage protocols, and outlines its definitive analytical workflow.

Chemical Mechanics of Instability

To understand the strict storage requirements of 6-AOHA·HCl, one must first understand the inherent reactivity of


-aminoketones.
The Self-Condensation Pathway

In its free-base form, 6-AOHA possesses both a nucleophilic primary amine and an electrophilic carbonyl carbon. This dual reactivity makes the molecule highly susceptible to intermolecular self-condensation. The amine group of one molecule attacks the carbonyl group of another, rapidly forming a cyclic dihydropyrazine intermediate. Upon exposure to ambient oxygen, this intermediate spontaneously oxidizes into a stable, analytically useless pyrazine derivative[4][5].

The Protective Role of the Hydrochloride Salt

To arrest this degradation, 6-AOHA is synthesized and supplied as a hydrochloride salt. The addition of HCl protonates the primary amine, converting it into an ammonium cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). By sequestering the lone pair of electrons, the amine is rendered non-nucleophilic, effectively breaking the self-condensation pathway[6].
The Threat of Hygroscopicity

Despite the stability imparted by the salt form, 6-AOHA·HCl is profoundly hygroscopic[7]. If exposed to atmospheric moisture, water molecules integrate into the crystal lattice. This absorbed water acts as a dielectric medium that can facilitate localized hydrolysis or pH shifts. Even trace amounts of basic impurities in the presence of moisture will trigger deprotonation, reverting the stable salt back to the reactive free base, thereby re-initiating the self-condensation cascade[8][9].

Degradation A 6-AOHA Free Base (Nucleophilic Amine) B Self-Condensation (Intermolecular) A->B High pH / Moisture C Dihydropyrazine Intermediate B->C D Oxidation C->D E Pyrazine Derivative (Degraded Product) D->E F 6-AOHA·HCl Salt (Protonated Amine) F->A Moisture / Base Exposure G Stable Storage (No Nucleophilic Attack) F->G Desiccated, -20°C

Mechanistic pathway of 6-AOHA degradation versus hydrochloride salt stabilization.

Storage & Handling Directives

To maintain scientific integrity and ensure reproducible analytical results, the handling of 6-AOHA·HCl must follow a strict, self-validating protocol designed to mitigate thermal and hydrolytic degradation[6][8].

Quantitative Stability Matrix

The following table summarizes the critical storage parameters and the causality behind each requirement:

ParameterOptimal ConditionCausality / Consequence of Deviation
Temperature -20°C (Deep Freeze)Prevents thermal activation of degradation pathways. Ambient storage reduces shelf life to <1 month[6][8].
Atmosphere Inert Gas (Ar/N₂)Displaces oxygen and moisture, preventing oxidative degradation of any trace free-base[7].
Container Amber Glass, SealedProtects from UV-catalyzed degradation. Glass prevents plasticizer leaching[8][9].
Moisture Desiccated (<10% RH)Highly hygroscopic. Moisture acts as a solvent, enabling local deprotonation and self-condensation[7][9].
Handling Equilibrate before openingOpening cold containers causes atmospheric condensation directly onto the hygroscopic powder, ruining the batch[8].

Standard Operating Procedure for Handling:

  • Remove the desiccated container from the -20°C freezer.

  • Crucial Step: Allow the sealed container to equilibrate to room temperature for at least 30 minutes in a desiccator.

  • Purge the vial with Argon or Nitrogen immediately after extracting the required mass.

  • Reseal tightly and return to -20°C immediately.

Analytical Workflow: 6-AOHA·HCl as an Internal Standard

5-ALA is a critical biomarker for lead poisoning (due to its accumulation when lead inhibits


-aminolevulinic acid dehydratase) and serves as a prodrug in photodynamic therapy (PDT)[3][10]. Because 5-ALA lacks a strong natural chromophore or fluorophore, it must be derivatized prior to High-Performance Liquid Chromatography (HPLC) analysis[10].

6-AOHA·HCl is the optimal internal standard because its additional methylene group provides baseline chromatographic resolution from 5-ALA, while its identical


-aminoketone moiety ensures it undergoes the exact same derivatization chemistry[2][3].
The Hantzsch Derivatization Protocol

The most robust method for detecting 5-ALA and 6-AOHA utilizes a modified Hantzsch condensation reaction. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-aminoketones react with acetylacetone  and formaldehyde  to form highly fluorescent pyrrolizine derivatives[11][12].

Step-by-Step Methodology:

  • Sample Spiking: Add a known concentration of 6-AOHA·HCl (e.g., 20 mg/L stock solution) to the biological sample (urine, plasma, or cell lysate)[11].

  • Protein Precipitation: Treat the sample with aqueous HCl or a precipitating agent to release protein-bound targets and clear the matrix[12].

  • Reagent Addition: Add 15% (v/v) acetylacetone (prepared in ethanol/water) and 10-37% formaldehyde solution to the sample[10][11].

  • Condensation (Heating): Incubate the mixture (e.g., 90°C for 15 minutes, or 100°C for 10 minutes) to drive the formation of the fluorescent 2,6-diacetyl-1,5-dimethyl-7-(2-carboxyethyl)-3H-pyrrolizine derivative[13][12].

  • Chromatographic Separation: Inject the derivatized sample onto a reversed-phase C18 HPLC column using an isocratic or gradient mobile phase (e.g., methanol/water/glacial acetic acid)[12].

  • Fluorescence Detection: Monitor the eluent at an excitation wavelength of 370 nm and an emission wavelength of 460 nm[13][12].

Workflow N1 1. Biological Sample (Urine/Plasma containing 5-ALA) N2 2. Add Internal Standard (6-AOHA·HCl) N1->N2 N3 3. Acidic Digestion (Protein Precipitation) N2->N3 N4 4. Hantzsch Derivatization (Acetylacetone + Formaldehyde) N3->N4 N5 5. Fluorescent Pyrrolizine Formation N4->N5 N6 6. HPLC Separation (C18 Column) N5->N6 N7 7. Fluorescence Detection (Ex: 370 nm, Em: 460 nm) N6->N7

Analytical workflow for 5-ALA quantification using 6-AOHA·HCl as an internal standard.

Conclusion

The utility of 6-Amino-5-oxohexanoic acid hydrochloride in analytical chemistry is inextricably linked to the rigorous maintenance of its structural integrity. Because the


-aminoketone core is highly prone to self-condensation, treating the compound with strict adherence to moisture exclusion and deep-freeze (-20°C) storage is not merely a recommendation, but a fundamental requirement. By understanding the causality of its degradation and employing the Hantzsch derivatization workflow, researchers can achieve highly sensitive, reproducible quantification of 5-ALA in complex biological matrices.

References

  • PubChem. "6-Amino-5-oxohexanoic acid." National Center for Biotechnology Information. URL:[Link]

  • Gorchein, A. "Determination of δ-aminolaevulinic acid in biological fluids by gas-liquid chromatography with electron-capture detection." Biochemical Journal, 1984. URL:[Link]

  • Carl ROTH. "Safety Data Sheet: 5-Aminolevulinic acid hydrochloride." Carl ROTH, 2024. URL:[Link]

  • "Lead and its compounds - Determination of δ-aminolevulinic acid in urine by HPLC with fluorescence detection." Biomonitoring Methods, 2018. URL:[Link]

  • Donnelly et al. "Practical considerations in the pharmaceutical analysis of methyl and hexyl ester derivatives of 5-aminolevulinic acid." SciSpace, 2009. URL:[Link]

  • "A method for determining δ-aminolevulinic acid synthase activity in homogenized cells and tissues." PMC, NIH. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Orthogonal Bioconjugation of 6-Amino-5-oxohexanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The engineering of Peptide-Drug Conjugates (PDCs) and targeted molecular probes requires highly stable, flexible, and chemically orthogonal linkers. 6-Amino-5-oxohexanoic acid hydrochloride (a homologue of δ-aminolevulinic acid) represents a premier bifunctional spacer for such applications. While traditionally utilized as a highly specific internal standard for clinical mass spectrometry[1], its unique structural topology—an


-amino group, a terminal carboxylic acid, and a strategically positioned 

-ketone—makes it an exceptional building block for advanced peptide synthesis[2].

The Causality of Design: Standard bioconjugation relies heavily on native lysine (amine) or cysteine (thiol) residues, which often leads to heterogeneous mixtures due to the presence of multiple such residues in complex peptides. By integrating 6-amino-5-oxohexanoic acid into the peptide backbone via standard Solid-Phase Peptide Synthesis (SPPS), researchers introduce a bio-orthogonal ketone handle . This ketone is inert to standard SPPS conditions but highly reactive toward aminooxy- or hydrazide-functionalized payloads via oxime/hydrazone ligation, ensuring 100% site-specific conjugation[2].

De Novo Chemical Synthesis Workflow

To ensure high purity and scalability, the synthesis of 6-amino-5-oxohexanoic acid hydrochloride is achieved via a highly chemoselective organometallic addition to a Weinreb amide, followed by global acidic deprotection.

Experimental Protocol: Synthesis of the Spacer

Step 1: Preparation of N-Boc-Glycine Weinreb Amide

  • Dissolve N-Boc-Glycine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0°C. Stir for 12 hours at room temperature.

  • Validation: Wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate. Confirm the intermediate via LC-MS (Expected [M+H]⁺: 219.1).

Step 2: Chemoselective Organozinc Addition

  • In a flame-dried flask under Argon, prepare (4-ethoxy-4-oxobutyl)zinc(II) bromide (1.5 eq) in anhydrous THF using Knochel’s methodology.

  • Cool the Weinreb amide solution to 0°C and add the organozinc reagent dropwise.

  • Causality: Organozinc is explicitly chosen over Grignard reagents to prevent intramolecular cyclization of the ester-halogen precursor and to avoid over-addition to the resulting ketone. The Weinreb amide forms a stable 5-membered chelate intermediate that collapses only upon aqueous workup, exclusively yielding the ketone.

  • Quench with saturated NH₄Cl and extract with Ethyl Acetate.

Step 3: Global Deprotection and Salt Formation

  • Dissolve the resulting N-Boc-6-amino-5-oxohexanoic acid ethyl ester in 6M HCl.

  • Reflux at 90°C for 4 hours.

  • Causality: The strong acid simultaneously hydrolyzes the ethyl ester to a carboxylic acid and cleaves the Boc protecting group. The ketone remains stable under these conditions.

  • Validation: Lyophilize the aqueous layer to yield 6-Amino-5-oxohexanoic acid hydrochloride as a white powder. Verify purity via reversed-phase HPLC and MS[3].

Synthesis A N-Boc-Glycine + N,O-Dimethylhydroxylamine B Weinreb Amide Intermediate A->B EDC/HOBt, DIPEA C Organozinc Addition (4-ethoxy-4-oxobutyl)zinc(II) bromide B->C THF, 0°C to RT D N-Boc-6-amino-5-oxohexanoic acid ethyl ester C->D NH4Cl Quench & Extract E Acid Hydrolysis (6M HCl) D->E Reflux, 90°C, 4h F 6-Amino-5-oxohexanoic acid hydrochloride E->F Lyophilization

Workflow for the chemical synthesis of 6-Amino-5-oxohexanoic acid hydrochloride.

Peptide Modification & Orthogonal Conjugation

To utilize this spacer in SPPS, the free amine must first be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group[2].

Fmoc Protection Protocol
  • Dissolve 6-Amino-5-oxohexanoic acid hydrochloride in 10% Na₂CO₃ (aq) and cool to 0°C.

  • Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise.

  • Self-Validation: Monitor the disappearance of the primary amine using a ninhydrin spot test.

  • Acidify to pH 2.0 with 1M HCl, extract with Ethyl Acetate, and crystallize to obtain Fmoc-6-amino-5-oxohexanoic acid .

SPPS Integration and Oxime Ligation Workflow
  • Coupling: Couple the Fmoc-protected spacer to the N-terminus or a specific lysine side-chain of the resin-bound peptide using HATU/DIPEA chemistry.

  • Cleavage: Cleave the peptide from the resin using standard TFA/scavenger cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The ketone is entirely stable to TFA.

  • Oxime Ligation: Dissolve the purified ketone-bearing peptide in 100 mM Sodium Acetate buffer (pH 4.5). Add the aminooxy-functionalized payload (e.g., Aminooxy-PEG-Fluorophore) (1.5 eq) and 50 mM Aniline.

  • Causality of Aniline Catalysis: At pH 4.5, aniline acts as a nucleophilic catalyst, rapidly forming a highly electrophilic protonated Schiff base (anilinium intermediate) with the ketone. The

    
    -effect of the aminooxy group allows it to rapidly displace the aniline via transimination, accelerating the ligation kinetics by >50-fold compared to the uncatalyzed reaction.
    

PeptideMod A Fmoc-6-Amino-5-oxohexanoic Acid (Synthesized Monomer) B Solid Phase Peptide Synthesis (SPPS Coupling) A->B HATU/DIPEA C Peptide-Resin with 5-Oxo-Spacer B->C Fmoc Deprotection D TFA Cleavage C->D TFA/TIS/H2O E Unprotected Peptide with Reactive Ketone D->E Ether Precipitation F Orthogonal Oxime Ligation (Aminooxy-Payload + Aniline) E->F pH 4.5, NaOAc Buffer G Conjugated Peptide (ADC or Imaging Agent) F->G RP-HPLC Purification

Integration of the 5-oxo spacer into SPPS and orthogonal oxime bioconjugation.

Quantitative Data Summaries

To establish a self-validating system, researchers must benchmark their synthesized intermediates and final conjugates against established analytical parameters[3].

Table 1: Analytical Validation Parameters for 6-Amino-5-oxohexanoic acid

ParameterSpecification / SettingRationale
Molecular Formula C₆H₁₁NO₃ • HClValidated via High-Resolution Mass Spectrometry (HRMS).
Precursor Ion (ESI+) m/z 146.1 [M+H]⁺Free base mass prior to fragmentation[4].
Primary Product Ion m/z 128.1Loss of H₂O (-18 Da), standard for terminal carboxylic acids.
Secondary Product Ion m/z 85.1Cleavage at the ketone

-carbon, validating the 5-oxo position.
HPLC Mobile Phase 0.1% Formic Acid in H₂O (A) / MeCN (B)Ensures protonation of the amine for sharp peak shape on C18 columns[3].

Table 2: Optimization Matrix for Oxime Bioconjugation

Reaction pHAniline CatalystReaction TimeConjugation Yield (%)Observation
7.4None24 h< 20%Uncatalyzed oxime formation is kinetically sluggish at physiological pH.
4.5None12 h65%Acidic pH activates the ketone, but lacks transimination acceleration.
4.5 50 mM 2 h > 95% Optimal: Aniline forms reactive Schiff base; pH maximizes aminooxy nucleophilicity.
2.050 mM2 h40%Over-acidification protonates the aminooxy group, killing its nucleophilicity.

References

  • Benchchem.6-Aminoheptanoic acid hydrochloride | 854217-66-6. Advanced Chemical Synthesis Methods and Bioconjugation Strategies.
  • ResearchGate.The chemical structures of 5-aminolevulinic acid (ALA) and related homologues. LC-MS/MS Methodologies and Ion Suppression Analysis.
  • Sigma-Aldrich.6-amino-5-oxohexanoic acid | 3131-85-9. Chemical Properties and Analytical Data.
  • ResearchGate.Determination of δ-aminolevulinic acid in urine by HPLC with fluorescence detection. Utilizing 6-Amino-5-oxohexanoic acid as an Internal Standard.

Sources

Application Note: Orthogonal Functionalization in Affinity Chromatography Using 6-Amino-5-oxohexanoic Acid Hydrochloride as a Trifunctional Spacer Arm

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Focus: Advanced Bioconjugation, Steric Optimization, and Resin Functionalization

Introduction & Mechanistic Rationale

In affinity chromatography, the spatial orientation of an immobilized ligand is as critical as its binding affinity. When small molecule ligands, peptides, or enzyme inhibitors are coupled directly to a bulky support matrix (e.g., cross-linked agarose), steric hindrance frequently prevents the target macromolecule from accessing the ligand's binding pocket. To overcome this, spacer arms are employed to project the ligand away from the matrix backbone and into the mobile phase.

While 6-aminohexanoic acid (6-AHA) is the industry-standard 6-carbon spacer arm—most notably utilized in commercial NHS-activated Sepharose resins—it possesses a purely aliphatic, hydrophobic core. This hydrophobicity can inadvertently promote non-specific protein adsorption via weak hydrophobic interaction chromatography (HIC) effects.

The Innovation: By substituting the standard spacer with 6-Amino-5-oxohexanoic acid hydrochloride (a structural homologue of 5-aminolevulinic acid), bioprocess scientists can fundamentally upgrade the resin's architecture.

Causality of the Chemical Design:

  • Hydrophilic Disruption: The introduction of a ketone group at the C5 position disrupts the contiguous aliphatic chain. The carbonyl oxygen acts as a hydrogen-bond acceptor, increasing the local aqueous compatibility of the spacer and reducing non-specific hydrophobic binding of off-target proteins.

  • Trifunctional Bioorthogonality: Standard spacers are bifunctional (amine and carboxylate). 6-Amino-5-oxohexanoic acid is trifunctional . While the N-terminus (primary amine) anchors to the matrix and the C-terminus (carboxylate) conjugates to the ligand, the C5-ketone remains chemically inert during standard amide-bond formation. This preserved ketone serves as a bioorthogonal handle for downstream site-specific labeling (e.g., via hydrazone or oxime ligation), allowing researchers to attach fluorescent probes to monitor column degradation without compromising ligand binding capacity.

For foundational principles on spacer arm chemistry and steric relief, refer to .

Physicochemical Profile & Comparative Data

The strategic advantage of 6-Amino-5-oxohexanoic acid over traditional spacers is summarized in the quantitative and qualitative data below.

Parameter6-Aminohexanoic Acid (Standard)6-Amino-5-oxohexanoic Acid (Advanced)
Molecular Formula


Chain Length 6 atoms (~8.5 Å projection)6 atoms (~8.5 Å projection)
Functional Groups Bifunctional (Amine, Carboxyl)Trifunctional (Amine, Carboxyl, Ketone)
Hydrophobicity High (Contiguous aliphatic chain)Reduced (Disrupted by C5 carbonyl dipole)
Orthogonal Reactivity NoneHigh (Hydrazone/Oxime ligation at C5)
Steric Relief ExcellentExcellent

Mandatory Visualization: Trifunctional Bioconjugation Workflow

The following diagram illustrates the orthogonal bioconjugation strategy, demonstrating how the matrix, spacer, ligand, and an optional diagnostic probe are assembled into a cohesive affinity system.

G Matrix Solid Matrix (NHS-Agarose) Spacer 6-Amino-5-oxohexanoic Acid (Trifunctional Spacer) Matrix->Spacer Amide Bond (pH 8.0) Ligand Target Ligand (Amine-containing) Spacer->Ligand EDC/NHS (pH 6.0) Probe Orthogonal Probe (Hydrazide-Fluorophore) Spacer->Probe Hydrazone Ligation (pH 5.0)

Fig 1: Stepwise assembly of the affinity matrix utilizing the trifunctional spacer arm for orthogonal labeling.

Experimental Protocols

The following methodologies provide a step-by-step, self-validating system for synthesizing the custom affinity resin.

Protocol 1: Matrix Activation and Spacer Immobilization

Objective: Covalently attach the primary amine of 6-Amino-5-oxohexanoic acid to an NHS-activated agarose matrix.

Mechanistic Insight: NHS-activated matrices form highly stable amide bonds with primary amines. The reaction is performed at pH 8.0–8.3 to ensure the primary amine of the spacer (


 ~9.0) is sufficiently unprotonated to act as a potent nucleophile .
  • Resin Preparation: Transfer 5 mL of NHS-activated agarose slurry to a sintered glass funnel. Wash with 10–15 column volumes (CV) of ice-cold 1 mM HCl to remove the isopropanol storage solution while preventing premature NHS ester hydrolysis.

  • Spacer Solution: Dissolve 6-Amino-5-oxohexanoic acid hydrochloride (100 mM final concentration) in Coupling Buffer (0.2 M

    
    , 0.5 M NaCl, pH 8.3). Note: The high salt concentration (0.5 M NaCl) minimizes non-specific ionic interactions during coupling.
    
  • Coupling Reaction: Immediately mix the washed resin with 5 mL of the spacer solution. Rotate end-over-end at room temperature for 2 hours (or 4°C overnight).

  • Quenching: Drain the flow-through and collect it for validation. Block any unreacted NHS groups by incubating the resin with 0.1 M Tris-HCl (pH 8.5) for 1 hour.

  • Washing: Wash the resin with alternating cycles of high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M Acetate, 0.5 M NaCl, pH 4.0) buffers to remove non-covalently bound spacer.

Self-Validation Checkpoint 1 (Mass Balance): Perform a standard Ninhydrin assay (absorbance at 570 nm) on the collected flow-through from Step 4. Subtract the unreacted spacer concentration from the initial 100 mM starting solution. This mass balance calculation provides an exact quantification of the spacer density (µmol/mL resin) immobilized on the matrix.

Protocol 2: Ligand Conjugation via EDC/NHS Chemistry

Objective: Couple an amine-bearing target ligand to the terminal carboxylate of the immobilized spacer.

Mechanistic Insight: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxylates to form an unstable O-acylisourea intermediate. The addition of sulfo-NHS converts this into a semi-stable amine-reactive NHS ester. This reaction must be performed in buffers devoid of primary amines or carboxylates (e.g., MES buffer).

  • Equilibration: Wash the spacer-coupled resin (from Protocol 1) with 10 CV of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation: Add EDC (2 mM) and sulfo-NHS (5 mM) to the resin suspension. Rotate for 15 minutes at room temperature.

  • Ligand Addition: Rapidly wash the resin with 2 CV of ice-cold Activation Buffer to remove excess EDC. Immediately add the target ligand (e.g., a purified protein or amine-bearing drug, 1–5 mg/mL) dissolved in PBS (pH 7.4).

  • Conjugation: Rotate the suspension at room temperature for 2 hours.

  • Elution of Unbound Ligand: Drain the column and collect the flow-through. Wash extensively with PBS.

Self-Validation Checkpoint 2 (Ligand Depletion): Perform a BCA Protein Assay (or UV absorbance at 280 nm for small molecules) on the collected flow-through. The reduction in ligand concentration compared to the starting solution validates the successful covalent tethering of the ligand to the spacer arm.

Protocol 3: Orthogonal Labeling of the Ketone Handle (Optional Diagnostic)

Objective: Utilize the C5-ketone to attach a fluorescent probe for spatial mapping and column health monitoring.

Mechanistic Insight: Ketones react with hydrazides to form stable hydrazone linkages. This reaction is highly specific and orthogonal to amine/carboxylate chemistries. It is optimally catalyzed at mildly acidic pH (4.5–5.5) using aniline as a nucleophilic catalyst, which forms a highly reactive Schiff base intermediate.

  • Equilibration: Wash a 100 µL aliquot of the fully functionalized resin with Labeling Buffer (0.1 M Sodium Acetate, pH 5.0).

  • Probe Addition: Add 100 µM of a fluorescent hydrazide (e.g., Alexa Fluor™ 488 Hydrazide) and 10 mM aniline to the resin.

  • Incubation: Protect from light and incubate for 2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin extensively with PBS until the flow-through is completely clear of fluorescence.

Self-Validation Checkpoint 3 (Visual Confirmation): Examine the resin aliquot under a fluorescence microscope. Uniform fluorescence across the beads confirms that the spacer arms are evenly distributed and structurally intact. A decrease in fluorescence over months of column use can serve as a quantitative indicator of matrix degradation or spacer cleavage.

References

  • Bioconjugate Techniques (3rd Edition) Hermanson, G. T. (2013). Academic Press. URL:[Link]

purification of peptides containing 6-Amino-5-oxohexanoic acid hydrochloride

Purification of Peptides Containing 6-Amino-5-oxohexanoic Acid Hydrochloride: Overcoming -Aminoketone Reactivity in Bioconjugation Workflows

Introduction & Scientific Context

6-Amino-5-oxohexanoic acid hydrochloride (CAS 62409-52-3) is an

123

4

However, incorporating this non-natural amino acid into synthetic peptides introduces severe purification challenges. Once the protecting groups (e.g., Fmoc, Boc) are removed during solid-phase peptide synthesis (SPPS) cleavage, the deprotected

Mechanistic Insights: Causality Behind Purification Challenges

The purification of peptides containing 6-amino-5-oxohexanoic acid is complicated by two primary degradation pathways driven by the electrophilic 5-oxo group and the nucleophilic primary amine:

  • Schiff Base Formation (Imine Condensation): If the pH of the peptide solution rises above 5.0, the free N-terminal amine or the

    
    -amino groups of lysine residues can intramolecularly attack the 5-oxo group. This dehydration reaction forms a Schiff base, observable via Liquid Chromatography-Mass Spectrometry (LC-MS) as a characteristic mass shift of -18 Da.
    
  • Pyrazine Dimerization (Self-Condensation):

    
    -Aminoketones are classic intermediates in [5]. Two molecules of the 
    
    
    -aminoketone can undergo intermolecular self-condensation to form a dihydropyrazine intermediate, which spontaneously oxidizes to a stable pyrazine derivative[5]. This dimerization is drastically accelerated in neutral to basic buffers (pH > 7) and at[6].

Standard RP-HPLC often relies on 0.1% Trifluoroacetic acid (TFA). While TFA protonates the amine (preventing nucleophilic attack initially), the lyophilization process concentrates the TFA, dropping the local pH to < 1.0. This extreme acidity catalyzes keto-enol tautomerism and irreversible degradation of the ketone.

DegradationAPeptide with 6-Amino-5-oxohexanoic Acid(Free Amine & Ketone)BIntramolecular Nucleophilic Attack(by N-terminus or Lysine)A->B pH > 5CIntermolecular Self-Condensation(between two alpha-aminoketones)A->C pH > 7, HeatFProtonation of Amine (pH < 4)& Temperature Control (< 10°C)A->F Optimized ProtocolDSchiff Base FormationMass Shift: -18 DaB->DEDihydropyrazine / Pyrazine DimerMass Shift: [2M - 36] DaC->EGStable Target PeptideExpected Exact MassF->G

Degradation pathways of alpha-aminoketones versus stabilized conditions.

Experimental Protocols: Step-by-Step Methodology

To overcome these causal mechanisms, the purification protocol must suppress nucleophilic attack by maintaining strict protonation of the amine (

Phase 1: Pre-Purification Sample Preparation
  • Cleavage: Cleave the peptide from the solid support using a standard TFA/TIPS/Water (95:2.5:2.5 v/v/v) cocktail for exactly 2 hours. Prolonged exposure leads to ketone degradation.

  • Precipitation: Extrude the cleavage cocktail directly into 10 volumes of pre-chilled (-20°C) diethyl ether. Centrifuge at 4,000 x g for 5 minutes.

    • Causality: Rapid cold precipitation minimizes the peptide's exposure to concentrated TFA, which can catalyze side reactions during the transition to the aqueous phase.

  • Solubilization: Dissolve the crude peptide pellet in 0.1% Formic Acid (FA) in LC-MS grade water. Do not use basic buffers or pure water, as a lack of hydronium ions will allow the amine to deprotonate and attack the ketone.

Phase 2: RP-HPLC Purification Strategy
  • Column Selection: Use a high-resolution C18 column (e.g., 100 Å, 5 µm) capable of operating at low temperatures.

  • Mobile Phase Optimization:

    • Buffer A: 0.1% Formic Acid in Water.

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid (pH ~2.7) is preferred over 0.1% TFA (pH ~2.0). While TFA provides excellent ion pairing, it concentrates heavily during lyophilization. Formic acid is highly volatile and maintains a safe acidic environment without the harsh concentration effect.

  • Temperature Control: Maintain the column compartment at 10°C to 15°C. Heat acts as a catalyst for pyrazine condensation; ambient or heated columns will destroy the target peptide.

Phase 3: Post-Purification Handling
  • Fraction Collection: Collect fractions into pre-chilled tubes containing 50 µL of 0.1% FA to immediately stabilize the eluent.

  • Rapid Lyophilization: Immediately snap-freeze the pooled fractions using liquid nitrogen. Lyophilize under high vacuum (< 0.1 mbar) with a primary drying shelf temperature of -10°C.

WorkflowS11. CleavageTFA/Scavengers(Max 2 hrs)S22. PrecipitationCold Ether (-20°C)S1->S2S33. Solubilization0.1% Formic AcidS2->S3S44. RP-HPLCTemp: 10°CBuffer: FA/ACNS3->S4S55. Fraction PoolingPre-chilled TubesS4->S5S66. LyophilizationSnap-freeze (LN2)S5->S6

Optimized step-by-step RP-HPLC purification workflow.

Quantitative Data Presentation

The choice of mobile phase dictates the survival of the

Table 1: Impact of RP-HPLC Mobile Phase on Peptide Yield and Impurity Profile

Mobile Phase SystemOperating pHTarget Peptide Yield (%)Major Observed Impurities (LC-MS)
0.1% TFA in H₂O / ACN ~2.045%Acid-catalyzed degradation products
0.1% Formic Acid in H₂O / ACN ~2.782% Trace Schiff base (-18 Da)
10 mM Ammonium Acetate ~7.5< 10%Pyrazine dimer (-36 Da), Schiff base

Self-Validating System

A robust protocol must be self-validating. The integrity of the purification workflow is confirmed via in-process LC-MS/MS.

  • Validation Criteria: The primary peak must match the exact theoretical mass of the 6-amino-5-oxohexanoic acid-containing peptide.

  • Diagnostic Failure Modes:

    • If a mass of [M - 18] Da is observed, the solubilization buffer was insufficiently acidic, allowing intramolecular Schiff base formation.

    • If a mass of [2M - 36] Da is observed, the column temperature was too high or the local concentration of the peptide was too dense, triggering intermolecular pyrazine condensation.

By monitoring these specific mass shifts, the scientist can instantly diagnose whether pH or temperature controls failed during the workflow.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12349316, 6-Amino-5-oxohexanoic acid. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Air Quality Criteria for Lead (Final Draft). Retrieved from [Link]

  • Biochemical Journal.

    
    -aminolaevulinic acid in biological fluids by gas-liquid chromatography. Portland Press. Retrieved from[Link]
    

Application Note: 6-Amino-5-oxohexanoic Acid Hydrochloride as a Pro-Drug for the In Situ Generation of Protoporphyrin IX Molecular Probes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Trojan Horse" Strategy in Molecular Imaging

In the realm of cellular analysis and targeted therapy, the ideal molecular probe is one that can be selectively activated within the target cell population, minimizing off-target effects and background noise. 6-Amino-5-oxohexanoic acid hydrochloride, a derivative and precursor of 5-aminolevulinic acid (5-ALA), serves as an exemplary pro-drug for such a strategy.[1][2] This non-fluorescent and biologically inert molecule acts as a "Trojan horse," readily taken up by cells where it hijacks the endogenous heme biosynthesis pathway.[3][4] This hijacking leads to the selective and significant accumulation of Protoporphyrin IX (PpIX), a highly fluorescent and photoactive molecule, effectively creating a powerful molecular probe in situ.[3][5]

This application note provides a comprehensive guide to the biochemical principles, applications, and detailed protocols for using 6-Amino-5-oxohexanoic acid hydrochloride to generate PpIX for fluorescence-based imaging and photodynamic applications.

Part 1: The Biochemical Principle - From Pro-Drug to Endogenous Probe

The utility of 6-Amino-5-oxohexanoic acid hydrochloride is entirely dependent on the cell's own heme synthesis machinery. Heme is a critical iron-containing compound essential for oxygen transport (as part of hemoglobin) and cellular respiration (as part of cytochromes). The synthesis pathway involves a series of eight enzymatic steps, beginning in the mitochondria.[6][7]

The key to this technique is bypassing the pathway's primary rate-limiting step. Under normal physiological conditions, the enzyme ALA synthase (ALAS) controls the production of 5-ALA, and its activity is tightly regulated by a negative feedback loop from the final product, heme.[2][6] By supplying an excess of an ALA precursor like 6-Amino-5-oxohexanoic acid hydrochloride, this control point is circumvented, leading to a flood of intermediates down the pathway.[2][3]

While most enzymes in the pathway can handle this increased flux, the final enzyme, ferrochelatase, which inserts iron into PpIX to form heme, becomes a bottleneck. This is particularly pronounced in many cancer cell types, which exhibit altered metabolic activity and often have lower ferrochelatase activity compared to healthy cells.[5] The result is the massive and preferential accumulation of the immediate precursor, PpIX, within the mitochondria of these target cells.

Heme_Synthesis_Pathway cluster_Mitochondrion_1 Mitochondrion cluster_Cytosol Cytosol cluster_Mitochondrion_2 Mitochondrion SuccinylCoA Succinyl-CoA + Glycine ALAS ALAS (Rate-Limiting Step) ALA 5-Aminolevulinic Acid (5-ALA) PBG Porphobilinogen (PBG) ALA->PBG ALAD HMB Hydroxymethylbilane PBG->HMB PBGD UroIII Uroporphyrinogen III HMB->UroIII UROS CoproIII Coproporphyrinogen III UroIII->CoproIII UROD ProtoIX Protoporphyrinogen IX CoproIII->ProtoIX CPOX PpIX Protoporphyrin IX (Fluorescent Probe) ProtoIX->PpIX PPOX Heme Heme PpIX->Heme Ferrochelatase (Bottleneck) Prodrug 6-Amino-5-oxohexanoic acid HCl (Exogenous Supply) Prodrug->ALA Bypasses Feedback

Caption: The Heme Biosynthesis Pathway and the Pro-Drug Bypass Strategy.

Part 2: Applications in High-Contrast Cellular Imaging

The accumulated PpIX is an excellent endogenous fluorescent probe. Its distinct photophysical properties allow for clear visualization and differentiation of metabolically active cells, particularly cancer cells, from surrounding healthy tissue.

Key Applications:

  • Fluorescence-Guided Surgery (FGS): A primary clinical application where patients are administered an ALA-based drug orally. During surgery, illumination with blue light (~405-410 nm) causes the tumor tissue to fluoresce bright red, allowing surgeons to achieve a more complete resection of malignant tissue.[1]

  • In Vitro Cancer Research: Used to selectively label cancer cells in culture for high-content screening, studying drug resistance, and visualizing mitochondrial morphology and health.

  • Flow Cytometry: Enables the sorting and analysis of cell populations based on their metabolic rate and ability to synthesize PpIX.

PropertyValueSource
Chemical Formula C₃₄H₃₄N₄O₄
Molar Mass 562.66 g/mol
Primary Absorption (Soret) ~405 nm (in organic solvents)[4][7]
Emission Maxima ~635 nm and ~670 nm[7]
Appearance of Fluorescence Bright Red to Pink-Violet[5]

Table 1: Photophysical and Chemical Properties of Protoporphyrin IX (PpIX).

Part 3: Application as a Photosensitizer for Targeted Therapy

Beyond its role as an imaging agent, PpIX is a potent photosensitizer. This dual functionality is harnessed in Photodynamic Therapy (PDT), a minimally invasive therapeutic modality.[2][8][9]

The mechanism is straightforward:

  • Selective Accumulation: PpIX accumulates in the target (e.g., tumor) cells as described above.

  • Light Activation: The target area is illuminated with light of a wavelength that PpIX can absorb, typically red light (~635 nm), which has better tissue penetration than blue light.[2]

  • Energy Transfer & ROS Generation: Upon absorbing a photon, the PpIX molecule enters an excited triplet state. It then transfers this energy to molecular oxygen (O₂) present in the tissue, generating highly cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).

  • Cellular Destruction: The ROS rapidly react with and destroy essential cellular components like lipids, proteins, and nucleic acids, leading to irreversible cell damage and apoptotic or necrotic cell death.[8][9]

PDT_Mechanism PpIX_ground PpIX (Ground State) PpIX_excited PpIX* (Excited State) PpIX_ground->PpIX_excited PpIX_excited->PpIX_ground Energy Transfer O2_singlet ¹O₂ (Singlet Oxygen) (Highly Reactive) PpIX_excited->O2_singlet Type II Photoreaction O2_ground ³O₂ (Molecular Oxygen) CellDeath Oxidative Stress & Cell Death O2_singlet->CellDeath Light Light (e.g., 635 nm) Light->PpIX_ground Absorption

Caption: The Mechanism of Protoporphyrin IX-Mediated Photodynamic Therapy (PDT).

Part 4: Experimental Protocols

The following protocols provide a framework for the in vitro use of 6-Amino-5-oxohexanoic acid hydrochloride.

Protocol 1: In Vitro Generation and Fluorescent Imaging of PpIX

Objective: To induce and visualize the accumulation of fluorescent PpIX in a cancer cell line (e.g., U87 glioblastoma, HeLa) versus a non-cancerous control cell line (e.g., primary fibroblasts).

Materials:

  • 6-Amino-5-oxohexanoic acid hydrochloride (MW: 181.61 g/mol )

  • Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell lines of interest (e.g., U87 and normal human astrocytes)

  • Glass-bottom culture dishes or plates suitable for microscopy

  • Fluorescence microscope with DAPI (blue) and Texas Red/Cy5 (red) filter sets.

Methodology:

  • Prepare Stock Solution:

    • Rationale: A concentrated, sterile stock solution is required for accurate and reproducible dosing. The hydrochloride salt improves water solubility.

    • Weigh out 18.16 mg of 6-Amino-5-oxohexanoic acid hydrochloride and dissolve in 10 mL of sterile PBS to make a 10 mM stock solution.

    • Sterile filter the solution through a 0.22 µm filter. Store at 4°C for up to one month.

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Culture cells overnight in a 37°C, 5% CO₂ incubator to allow for attachment.

  • Treatment:

    • Rationale: A final concentration of 0.5-1.0 mM is typically sufficient to induce significant PpIX accumulation. An incubation time of 4-6 hours is often optimal, as this allows for enzymatic conversion without significant PpIX export or degradation.[2]

    • Prepare fresh treatment medium by diluting the 10 mM stock solution into pre-warmed complete cell culture medium to a final concentration of 1 mM.

    • Aspirate the old medium from the cells and replace it with the treatment medium.

    • Include a "no-treatment" control dish for each cell line.

    • Incubate the cells for 4 hours at 37°C, 5% CO₂. Protect the plates from light from this point forward.

  • Imaging:

    • Rationale: Washing with PBS removes the background fluorescence from the phenol red in the medium. Imaging is performed in PBS to maintain cell viability during the brief imaging period.

    • Gently wash the cells twice with 1 mL of pre-warmed, sterile PBS.

    • Add 1 mL of fresh PBS to the dish for imaging.

    • Visualize the cells on the fluorescence microscope.

      • Use a brightfield or DIC channel to assess cell morphology and confluency.

      • Use a long-pass red filter (e.g., Excitation: 405 nm, Emission: >610 nm) to visualize the red fluorescence of PpIX.

    • Capture images of both the treated and untreated control cells for both cell lines.

Expected Results:

  • Treated cancer cells (e.g., U87) should exhibit bright, punctate red fluorescence, primarily localized to the mitochondria.

  • Treated non-cancerous cells may show some faint fluorescence, but it should be significantly less intense than in the cancer cells.

  • Untreated control cells should show minimal to no red autofluorescence.

Protocol 2: Quantification of Intracellular PpIX by Spectrofluorometry

Objective: To quantitatively measure the amount of PpIX produced by different cell lines after treatment.

Materials:

  • Cells cultured and treated in 6-well plates as described in Protocol 1.

  • Trypsin-EDTA

  • Cell scraper

  • Lysis Buffer: 1:1 (v/v) solution of 1 M Perchloric Acid and Methanol. (Handle with extreme care in a chemical fume hood).

  • Protoporphyrin IX disodium salt (for standard curve)

  • 96-well black, clear-bottom plates

  • Spectrofluorometer

Methodology:

  • Cell Harvest:

    • Following the 4-hour incubation (Protocol 1, step 3), place plates on ice and wash cells twice with ice-cold PBS.

    • Add 500 µL of Lysis Buffer to each well.

    • Rationale: The acidic methanol solution lyses the cells and solubilizes the PpIX, extracting it for measurement.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, protected from light.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Prepare Standard Curve:

    • Prepare a 1 µM stock of PpIX standard in the Lysis Buffer.

    • Perform serial dilutions in Lysis Buffer to create standards ranging from ~10 nM to 1000 nM.

  • Measurement:

    • Transfer 100 µL of the supernatant from each sample and each standard into a 96-well black plate.

    • Measure the fluorescence on a spectrofluorometer using an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm.

  • Data Analysis:

    • Rationale: Normalizing to total protein content accounts for any differences in cell number between wells.

    • Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of PpIX in your samples using the standard curve.

    • Perform a protein assay (e.g., BCA) on the remaining cell pellet to determine the total protein content for each sample.

    • Express the final PpIX concentration as pmol PpIX / mg total protein.

References

  • Synthesis of fluorescent probes. Royal Society of Chemistry.
  • Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. PubMed Central.
  • Preclinical Characterization of 5-Amino-4-Oxo-[6-11C]Hexanoic Acid as an Imaging Probe to Estimate Protoporphyrin IX Accumulation Induced by Exogenous Aminolevulinic Acid. The Journal of Nuclear Medicine.
  • Method of producing 5-, 6-amino-fluoresceins. Google Patents.
  • 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. PubMed.
  • Development of molecular probes for the human 5-HT(6) receptor. PubMed.
  • Cy5.5-Aminohexanoic acid-RPLALWRS-aminohexanoic acid-C-G4-PAMAM-PEG-AF750. National Center for Biotechnology Information.
  • 6-Aminonicotinamide enhances the efficacy of 5-aminolevulinic acid-mediated photodynamic therapy for neuroblastoma. PubMed Central.
  • Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. MDPI.
  • Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. Google Patents.
  • 5-Aminolevulinic Acid in Photodynamic Therapy. MDPI.
  • Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling. MDPI.
  • Protoporphyrin IX: A Primer. Frontier Specialty Chemicals.
  • Fluorescent Probes for Amino Acid Detection. BOC Sciences.
  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI.
  • Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer. MDPI.
  • Protoporphyrin IX. Wikipedia.
  • 6-Amino-5-oxohexanoic acid. PubChem.
  • Protoporphyrin-IX nanostructures modulate their protein aggregation ability via differential oxidation and protein binding. bioRxiv.
  • 6-Amino-5-oxohexanoic acid hydrochloride. BioChemPartner.
  • Formation of PpIX through the 5-ALA molecules. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Conjugation of 6-Amino-5-oxohexanoic acid hydrochloride to Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for protein conjugation with 6-Amino-5-oxohexanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common questions encountered during the conjugation of this versatile linker to proteins.

Introduction

6-Amino-5-oxohexanoic acid hydrochloride is a bifunctional linker containing a primary amine, a carboxylic acid, and a ketone functional group. This unique combination of reactive sites offers flexibility in conjugation strategies but also presents specific challenges. This guide will provide expert insights into navigating these challenges to achieve successful and reproducible protein conjugates.

Frequently Asked Questions (FAQs)

Chemistry and Reagents

Q1: What are the primary reactive groups on 6-Amino-5-oxohexanoic acid hydrochloride that can be used for protein conjugation?

A1: 6-Amino-5-oxohexanoic acid hydrochloride possesses three potentially reactive functional groups:

  • Primary Amine (-NH₂): This group can be targeted for conjugation to proteins through various chemistries, most commonly reductive amination to react with aldehydes on a protein (which may need to be introduced) or acylation reactions.

  • Carboxylic Acid (-COOH): This is a common target for conjugation to primary amines (like the ε-amino group of lysine residues) on proteins using carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

  • Ketone (C=O): While less commonly used than amines or carboxylates, the ketone group is considered bio-orthogonal, meaning it does not typically react with native functional groups on proteins.[3] It can be specifically targeted by hydrazide or alkoxyamine-containing molecules to form stable hydrazone or oxime linkages, respectively.[3] This offers a highly selective conjugation strategy if the protein is first modified to introduce a hydrazide or alkoxyamine moiety.

Q2: Which functional group on 6-Amino-5-oxohexanoic acid should I target for conjugation to my protein?

A2: The choice of which functional group to target depends on several factors, including the available reactive groups on your protein, the desired site of conjugation, and the overall experimental design.

  • Targeting the carboxylic acid of the linker: This is a common strategy if your protein has accessible primary amines (lysine residues). The EDC/NHS chemistry is well-established and efficient.

  • Targeting the primary amine of the linker: This is a good option if your protein has accessible carboxylic acids (aspartic or glutamic acid residues) or if you want to introduce the linker at a specific site via reductive amination with an aldehyde-modified protein.

  • Targeting the ketone of the linker: This is an advanced strategy that provides high specificity. It requires the protein to be pre-functionalized with a hydrazide or alkoxyamine group.

Q3: Can the amine and carboxylic acid groups on 6-Amino-5-oxohexanoic acid react with each other, leading to self-polymerization?

A3: Yes, under certain conditions, particularly with the use of carbodiimides like EDC, the amine and carboxylic acid groups on different molecules of 6-Amino-5-oxohexanoic acid can react, leading to the formation of oligomers or polymers. This is a common issue with bifunctional linkers. To minimize this, it is recommended to use a two-step conjugation protocol where the carboxylic acid is first activated with EDC and NHS (or Sulfo-NHS) to form a more stable NHS ester. The excess EDC and byproducts can then be removed before adding the protein.[4]

Troubleshooting Common Issues

Q4: I am observing very low conjugation efficiency. What are the possible causes and how can I troubleshoot this?

A4: Low conjugation yield is a frequent problem in bioconjugation. The underlying cause can often be pinpointed by systematically evaluating the reaction components and conditions.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Recommendations
Inactive Reagents EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them properly in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation.[1]
Incorrect pH The optimal pH for EDC/NHS activation of carboxyl groups is 4.5-6.0. The subsequent reaction with primary amines is most efficient at pH 7.2-8.5.[5] For reductive amination, the optimal pH is typically between 6.0 and 8.0.[6][7] Verify the pH of your buffers.
Incompatible Buffers Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with NHS esters.[1] Carboxylate-containing buffers (e.g., acetate) can compete for activation by EDC. Use amine- and carboxylate-free buffers like MES for activation and PBS or HEPES for conjugation.
Suboptimal Molar Ratios The molar ratio of the linker to the protein, as well as the ratio of coupling reagents (EDC/NHS) to the linker, is critical. A common starting point for EDC/NHS chemistry is a 10-20 fold molar excess of the linker over the protein and a 2-5 fold molar excess of EDC/NHS over the linker.[1][8] Optimization is often necessary.
Steric Hindrance The desired reactive site on the protein may be sterically inaccessible. Consider using a linker with a longer spacer arm or trying to conjugate to a different functional group on the protein.
Protein Instability The reaction conditions (pH, temperature, solvent) may be causing your protein to denature or aggregate, reducing the availability of reactive sites.

Q5: My protein is precipitating during the conjugation reaction. How can I prevent this?

A5: Protein aggregation and precipitation during conjugation can be caused by several factors.

Strategies to Prevent Protein Aggregation:

Factor Recommendations
High Protein Concentration High protein concentrations can promote intermolecular cross-linking. Try reducing the protein concentration.
Suboptimal Buffer Conditions Ensure the pH and ionic strength of your buffer are optimal for your protein's stability. Consider adding stabilizers such as glycerol, arginine, or non-ionic detergents.
Organic Co-solvents If your linker is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10% v/v) to avoid denaturing the protein.
Over-modification Excessive conjugation can alter the protein's surface charge and hydrophobicity, leading to aggregation. Reduce the molar excess of the linker in the reaction.
Reaction Temperature Performing the reaction at a lower temperature (e.g., 4°C) can sometimes reduce aggregation.

Q6: How do I purify my conjugated protein from unreacted linker and other reagents?

A6: Purification is a critical step to obtain a well-characterized and functional conjugate. The choice of method depends on the size difference between the protein and the small molecule linker, as well as the properties of the conjugate.

Common Purification Methods:

Method Principle Best For
Size Exclusion Chromatography (SEC) Separates molecules based on their size.Removing unreacted small molecule linkers and coupling reagents from the larger protein conjugate.
Dialysis/Diafiltration Uses a semi-permeable membrane to separate molecules based on size.Removing small molecules from the protein conjugate.
Affinity Chromatography Utilizes a specific binding interaction to purify the protein.Purifying tagged proteins or if an antibody against the protein is available.
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge.Separating proteins with different degrees of labeling, as conjugation can alter the protein's isoelectric point.

Q7: How can I confirm that the conjugation was successful and determine the degree of labeling?

A7: Several analytical techniques can be used to characterize the protein conjugate.

Characterization Techniques:

Technique Information Provided
SDS-PAGE A shift in the molecular weight of the protein band can indicate successful conjugation, although small linkers may not cause a noticeable shift.
UV-Vis Spectroscopy If the linker has a chromophore, the degree of labeling can be estimated by measuring the absorbance at specific wavelengths.
Mass Spectrometry (MS) Provides the most accurate determination of the molecular weight of the conjugate, allowing for the calculation of the number of linker molecules attached per protein (degree of labeling).[9][10][11][12][13]
HPLC (e.g., Reverse Phase or IEX) Can be used to separate and quantify the conjugated protein from the unconjugated protein.

Experimental Protocols and Workflows

Protocol 1: Two-Step EDC/NHS Conjugation of 6-Amino-5-oxohexanoic acid to a Protein

This protocol describes the conjugation of the carboxylic acid group of 6-Amino-5-oxohexanoic acid to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 6-Amino-5-oxohexanoic acid hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in Conjugation Buffer.

  • Activation of 6-Amino-5-oxohexanoic acid:

    • Dissolve 6-Amino-5-oxohexanoic acid hydrochloride in Activation Buffer to a concentration of 10-100 mM.

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mM each).

    • Add a 2-5 fold molar excess of EDC and Sulfo-NHS to the 6-Amino-5-oxohexanoic acid solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended):

    • Pass the activated linker solution through a desalting column equilibrated with Conjugation Buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation to Protein:

    • Add the activated 6-Amino-5-oxohexanoic acid solution to the protein solution at a desired molar ratio (e.g., 10-20 fold molar excess of linker to protein).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the protein conjugate using a desalting column, dialysis, or SEC to remove unreacted linker and quenching reagents.

Workflow and Troubleshooting Diagrams

EDC_NHS_Reaction cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Linker_COOH Linker-COOH Active_Intermediate O-acylisourea (unstable) Linker_COOH->Active_Intermediate + EDC (pH 4.5-6.0) EDC EDC NHS_Ester Linker-NHS Ester (semi-stable) Active_Intermediate->NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Conjugate Protein-Linker Conjugate NHS_Ester->Conjugate + Protein-NH₂ (pH 7.2-8.5) Protein_NH2 Protein-NH₂

Caption: EDC/NHS two-step conjugation chemistry.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Reagents Are EDC/NHS fresh and stored properly? Start->Check_Reagents Check_pH Is the pH of activation and conjugation buffers correct? Check_Reagents->Check_pH Yes Success Yield Improved Check_Reagents->Success No, use fresh reagents Check_Buffer_Comp Are buffers free of competing amines/carboxyls? Check_pH->Check_Buffer_Comp Yes Check_pH->Success No, adjust pH Optimize_Ratio Optimize molar ratio of linker and reagents Check_Buffer_Comp->Optimize_Ratio Yes Check_Buffer_Comp->Success No, change buffer system Check_Protein Is the protein stable and not aggregating? Optimize_Ratio->Check_Protein Check_Protein->Success Yes Check_Protein->Success No, optimize protein conditions

Caption: Troubleshooting flowchart for low conjugation yield.

References

Sources

cleavage of 6-Amino-5-oxohexanoic acid hydrochloride linker under different pH conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioconjugation Support Center. This portal provides mechanistic insights, troubleshooting workflows, and validated protocols for utilizing the 6-Amino-5-oxohexanoic acid hydrochloride (CAS 62409-52-3) linker [1].

As a trifunctional


-aminoketone, this molecule is highly valued in the development of PROTACs, Antibody-Drug Conjugates (ADCs), and peptide synthesis. However, its unique structure exhibits dual pH-dependent behaviors: intended therapeutic cleavage  (via hydrazone hydrolysis) and unintended synthetic degradation  (via self-condensation) [2]. Understanding the causality behind these pathways is critical for successful bioconjugation.

Part 1: Mechanistic Causality & pH-Dependent Behavior

To troubleshoot effectively, you must understand how pH dictates the structural integrity of the


-aminoketone backbone.
  • The Synthetic Vulnerability (pH > 7.0): The free amine of an

    
    -aminoketone has a shifted 
    
    
    
    (~8.0) due to the electron-withdrawing 5-oxo group. If the hydrochloride salt is neutralized in basic buffers before the amine is protected (e.g., via amide coupling), the molecules rapidly undergo intermolecular self-condensation. This forms a dihydropyrazine intermediate that oxidizes into a highly stable 2,5-bis(3-carboxypropyl)pyrazine, permanently destroying your linker.
  • The Therapeutic Cleavage (pH 5.0 - 5.5): When the 5-oxo group is conjugated to a hydrazine-bearing payload, it forms a hydrazone linkage. This bond is sterically and electronically stable at physiological pH (7.4) but undergoes rapid, proton-catalyzed hydrolytic cleavage in the acidic environment of endosomes/lysosomes, releasing the active payload.

Quantitative Data: pH vs. Linker Kinetics
pH RangeMicroenvironmentDominant Chemical StateCleavage / Degradation Kinetics
< 4.0 Storage / Strong AcidProtonated ammonium salt (Highly stable)No cleavage;

months
5.0 - 5.5 Endosome / LysosomeHydrazone hydrolysis (Payload release)Fast therapeutic cleavage (

hours)
6.0 - 6.5 Conjugation BufferAmine partially protonated; Hydrazone formingOptimal for synthesis; minimal degradation
7.4 Blood PlasmaHydrazone intact; Amide bonds stableHighly stable circulation (

hours)
> 7.5 Basic BufferFree amine nucleophilic attack (Condensation)Rapid synthetic degradation (

mins)

Part 2: Visualizing the Pathways

Therapeutic Cleavage Mechanism

G A Hydrazone Linker (Stable at pH 7.4) B Endosomal Uptake (pH 5.0 - 5.5) A->B C Protonation of Imine Nitrogen B->C D Hydrolytic Cleavage C->D E Released Payload (Active Drug) D->E

Hydrazone cleavage pathway of the 5-oxo linker in acidic endosomal environments.

Troubleshooting Logic Flow

Troubleshooting Start Linker Cleavage / Stability Issue Q1 When does the issue occur? Start->Q1 Conj During Conjugation (Low Yield) Q1->Conj Rel During Payload Release (In vitro / In vivo) Q1->Rel Q2 Is reaction pH > 7.0? Conj->Q2 Q3 Is release assay pH < 5.5? Rel->Q3 Sol1 Self-Condensation to Pyrazine Action: Maintain pH 5.5-6.5 Q2->Sol1 Yes Sol2 Amine Protonation Action: Check Coupling Reagents Q2->Sol2 No Sol3 Hydrazone is Stable Action: Lower pH to 5.0 Q3->Sol3 No Sol4 Steric Hindrance Action: Add spacer to payload Q3->Sol4 Yes

Decision tree for troubleshooting 6-Amino-5-oxohexanoic acid linker failure modes.

Part 3: Troubleshooting Guides & FAQs

Q: Why does my linker solution turn yellow/brown immediately after dissolving it in PBS (pH 7.4) or basic buffers? A: You are observing the unintended degradation of the linker. At pH


 7.0, the hydrochloride salt is neutralized. The free 6-amino group nucleophilically attacks the 5-oxo group of an adjacent molecule. This forms a dihydropyrazine that rapidly oxidizes into a yellow/brown pyrazine derivative [2].
Causality Fix: Always dissolve the linker in mildly acidic buffers (pH 5.5 - 6.0) or organic solvents (DMF/DMSO) with a non-nucleophilic base (like DIPEA) added only at the exact moment of amide coupling to minimize the lifetime of the free amine.

Q: My ADC is not releasing the payload in target cells. What is preventing the cleavage? A: If the hydrazone bond at the 5-oxo position is not cleaving, the issue is either microenvironmental or steric. Hydrazone hydrolysis requires water and protonation of the imine nitrogen. If the payload is highly hydrophobic, it may fold over the hydrazone bond, excluding water. Causality Fix: Insert a short PEG spacer between the payload and the ketone to increase local hydrophilicity and ensure water access during endosomal acidification.

Q: Why is the linker supplied strictly as a hydrochloride salt? A: The HCl salt protonates the 6-amino group (


), rendering it non-nucleophilic. This is the only way to prevent the 

-aminoketone from polymerizing or cyclizing during storage [1].

Q: Can I use this linker for base-catalyzed


-elimination cleavage? 
A:  No. 6-Amino-5-oxohexanoic acid lacks a suitable leaving group at the 

-position relative to the ketone. Its primary cleavage utility is strictly acid-catalyzed hydrazone/oxime hydrolysis.

Part 4: Self-Validating Experimental Protocol

This protocol details the conjugation and subsequent pH-dependent cleavage validation of the linker. It includes an In-Process Quality Control (IPQC) step to ensure the system is self-validating.

Phase 1: pH-Controlled Conjugation

Objective: Couple the carboxylic acid to a carrier protein without degrading the


-aminoketone.
  • Activation: Dissolve 6-Amino-5-oxohexanoic acid HCl (10 mM) in MES buffer (50 mM, pH 6.0 ). Do not use PBS.

  • Add EDC (15 mM) and Sulfo-NHS (25 mM). Incubate for 15 minutes at room temperature.

    • Causality: pH 6.0 is the optimal thermodynamic compromise. It is acidic enough to keep the

      
      -amine mostly protonated (preventing pyrazine formation) but basic enough to allow EDC activation of the carboxylate.
      
  • Coupling: Add the target carrier protein. React for 2 hours.

  • IPQC Validation (Self-Validation Step): Before proceeding, pull a 10

    
    L aliquot and analyze via LC-MS.
    
    • Pass Criteria: Presence of the conjugated mass.

    • Fail Criteria: Detection of a peak at

      
       [M+H]+. This indicates 2,5-bis(3-carboxypropyl)pyrazine formation. If this peak is dominant, your buffer was too basic.
      
Phase 2: Payload Attachment (Hydrazone Formation)
  • Buffer exchange the conjugate into Sodium Acetate buffer (100 mM, pH 4.5 ).

  • Add the hydrazine-functionalized payload (10 molar equivalents).

  • Incubate at 37°C for 4 hours. The acidic pH catalyzes the dehydration step of imine formation.

  • Purify via Size Exclusion Chromatography (SEC).

Phase 3: Cleavage Validation Assay

Objective: Prove that the linker cleaves exclusively under endosomal conditions.

  • Split the purified conjugate into two equal aliquots.

  • Control Arm: Incubate Aliquot A in PBS (pH 7.4 ) at 37°C.

  • Test Arm: Incubate Aliquot B in Acetate buffer (pH 5.0 ) at 37°C.

  • Sampling: Take samples at 0, 2, 4, and 24 hours. Analyze via HPLC (monitoring the free payload peak).

  • Validation: The protocol is successful if Aliquot A shows < 5% payload release at 24 hours, and Aliquot B shows > 85% payload release at 4 hours.

References

  • National Center for Biotechnology Information. "6-Amino-5-oxohexanoic acid | C6H11NO3 | CID 12349316" PubChem. Available at:[Link]

  • MacCarthy, J. J., et al. "A gas chromatography–mass spectrometry for the determination of delta-aminolevulinic acid in plant leaves." ResearchGate. Available at:[Link]

Technical Support Center: 6-Amino-5-oxohexanoic Acid Hydrochloride Synthesis & Byproduct Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for 6-Amino-5-oxohexanoic acid hydrochloride (CAS: 62409-52-3). As a critical homologue of 5-aminolevulinic acid (5-ALA) and a gold-standard internal standard for LC-MS/MS and GC-MS quantification in porphyria diagnostics and lead exposure biomonitoring[1], its analytical purity is paramount. This portal provides advanced troubleshooting, self-validating protocols, and mechanistic insights into byproduct mitigation during its synthesis.

Troubleshooting Guide: Common Synthesis Byproducts

Issue 1: Yellow/Brown Discoloration During Workup or Storage

Root Cause (Causality): Alpha-aminoketones are notoriously unstable as free bases. When the pH rises above 4.0 during synthesis workup, the free primary amine of one 6-amino-5-oxohexanoic acid molecule nucleophilically attacks the C5 ketone carbonyl of another. This self-condensation yields a cyclic dihydropyrazine intermediate, which rapidly oxidizes in ambient air to form highly conjugated, colored pyrazine byproducts. Mitigation Strategy: Always maintain the product strictly as a hydrochloride salt. Ensure crystallization, lyophilization, and storage occur at pH < 2.0.

Issue 2: Presence of +104 Da or +130 Da Impurities in LC-MS

Root Cause: If your synthetic route utilizes Gabriel synthesis (phthalimide protection) or Boc-protection, incomplete acid-catalyzed deprotection will leave residual protecting groups attached to the amine.

  • +130 Da Impurity: Indicates residual phthalimide (incomplete hydrolysis).

  • +100 Da Impurity: Indicates residual Boc group (if Boc-protection was used). Mitigation Strategy: Optimize the acid-catalyzed hydrolysis step[2]. Increase the concentration of HCl (e.g., 6M HCl) and ensure reflux temperatures are maintained for at least 6-8 hours to drive total deprotection.

Quantitative Data: Byproduct Mass Signatures

To assist in rapid LC-MS/MS identification, compare your mass spectra against the theoretical values of common synthetic byproducts.

Table 1: LC-MS/MS Identification of 6-Amino-5-oxohexanoic Acid and Common Byproducts

Analyte / ByproductChemical FormulaMonoisotopic Mass[M+H]⁺ (m/z)Primary Cause of Formation
6-Amino-5-oxohexanoic acid C₆H₁₁NO₃145.07146.08Target Product
Pyrazine Dimer (Oxidized) C₁₂H₁₆N₂O₄252.11253.12pH > 4.0 (Self-condensation)
N-Phthaloyl Intermediate C₁₄H₁₃NO₅275.08276.09Incomplete Gabriel deprotection
5-Aminolevulinic Acid (5-ALA) C₅H₉NO₃131.06132.06Starting material cross-contamination

Mechanistic & Analytical Visualizations

G A 6-Amino-5-oxohexanoic acid (Free Base) B Intermolecular Condensation (Nucleophilic Attack, pH > 4) A->B C Dihydropyrazine Derivative (Unstable Intermediate) B->C - 2 H2O D Aerobic Oxidation C->D E Pyrazine Byproduct (Colored Impurity) D->E

Fig 1: Mechanism of alpha-aminoketone self-condensation leading to pyrazine byproducts.

G S1 Sample Prep (Dilute in 0.1% Formic Acid) V1 Validation: pH < 2.0? S1->V1 S2 HILIC LC Separation (Acetonitrile / Aqueous Buffer) S3 ESI-MS/MS (Positive Ion Mode) S2->S3 S4 MRM Data Analysis (m/z 146.1 -> Product Ions) S3->S4 V2 Validation: RT match with standard? S4->V2 V1->S2 Yes

Fig 2: Self-validating LC-MS/MS workflow for byproduct detection and quantification.

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Deprotection and Isolation (Minimizing Dimerization)

Expertise Note: This protocol uses a self-validating pH feedback loop to ensure the alpha-aminoketone remains entirely protonated throughout isolation, preventing pyrazine formation.

  • Hydrolysis: Suspend the protected intermediate (e.g., N-phthaloyl-6-amino-5-oxohexanoic acid) in 6M HCl (10 mL/g of substrate). Reflux at 105°C for 8 hours under inert atmosphere.

  • Filtration: Cool the mixture to 4°C.

    • Self-Validation Check: Phthalic acid byproduct will precipitate. Filter the white precipitate. If no precipitate forms, the hydrolysis failed; re-verify reflux temperature and time.

  • Concentration: Evaporate the filtrate under reduced pressure at < 40°C.

    • Causality: High temperatures during the concentration of alpha-aminoketones promote thermal degradation even at low pH.

  • Crystallization: Dissolve the resulting oil in minimal absolute ethanol. Slowly add diethyl ether until turbidity appears.

  • Validation & Storage: Measure the pH of a 1% aqueous solution of the final crystals.

    • Self-Validation Check: The pH MUST be between 1.5 and 2.5. If pH > 3.0, redissolve in ethanol, add 1 equivalent of ethanolic HCl, and recrystallize. Store at -20°C in a desiccator.

Protocol B: HILIC LC-MS/MS Byproduct Analysis

Expertise Note: Because 6-amino-5-oxohexanoic acid is highly polar, reverse-phase (C18) chromatography yields poor retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for separating the target from its highly polar byproducts[3].

  • Sample Preparation: Dissolve 1 mg of the synthesized batch in 1 mL of mobile phase A (0.1% formic acid in water). Dilute 1:100 in mobile phase B (0.1% formic acid in acetonitrile).

    • Self-Validation Check: Ensure the solution is completely clear. Turbidity indicates insoluble polymeric byproducts.

  • Chromatography: Use a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 90% B to 40% B over 5 minutes.

  • Detection: Operate the mass spectrometer in positive ESI mode. Monitor Multiple Reaction Monitoring (MRM) transitions:

    • Target: m/z 146.1 → 84.1

    • Pyrazine Dimer: m/z 253.1 → 108.1

  • System Validation: Inject a blank (solvent only) between runs. If the target peak (m/z 146.1) appears in the blank, carryover is occurring. Wash the column with 50% aqueous acetonitrile.

Frequently Asked Questions (FAQs)

Q: Can I use 6-amino-5-oxohexanoic acid hydrochloride as an internal standard for 5-ALA without derivatization? A: Yes. While historical methods required derivatization with ethyl acetoacetate to form pyrroles for GC-MS[1], modern HILIC LC-MS/MS methods allow for direct, simultaneous determination of 5-ALA and 6-amino-5-oxohexanoic acid without derivatization[3].

Q: Why is my yield dropping during the final recrystallization step? A: You may be using a solvent system with too much water, or drying at elevated temperatures. Alpha-aminoketone hydrochlorides are highly hygroscopic. Ensure absolute solvents (ethanol/ether) are used, and dry the final product under high vacuum at room temperature, not in a heated oven.

Q: Is phosgene required for the synthesis of this compound? A: No. While phosgene is sometimes used in broader amino acid chemistry (e.g., NCA synthesis), the synthesis of 6-amino-5-oxohexanoic acid hydrochloride typically utilizes phosgene-free, acid-catalyzed methods, which provide a safer and more environmentally friendly route[4].

References
  • Title: 5-Amino-3-oxohexanoic Acid | CAS 19355-90-9 Source: Benchchem URL
  • Source: Biochemical Journal (Portland Press)
  • Title: Direct and simultaneous determination of 5-aminolaevulinic acid and porphobilinogen in urine by hydrophilic interaction liquid chromatography-electrospray ionisation/tandem mass spectrometry Source: ResearchGate URL
  • Title: 6-Aminoheptanoic acid hydrochloride | 854217-66-6 Source: Benchchem URL

Sources

Technical Support Center: Preventing Peptide Aggregation with 6-Amino-5-oxohexanoic Acid Hydrochloride Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for preventing peptide aggregation using 6-Amino-5-oxohexanoic acid hydrochloride linkers during solid-phase peptide synthesis (SPPS). Our goal is to equip you with the scientific understanding and practical protocols to overcome challenges and ensure the successful synthesis of your target peptides.

Understanding Peptide Aggregation and the Role of Linkers

Peptide aggregation during SPPS is a significant challenge, often leading to incomplete reactions, low yields, and difficult purification. This phenomenon is primarily caused by intermolecular hydrogen bonding between growing peptide chains, especially in sequences rich in hydrophobic residues.[1] This can result in the peptide-resin beads failing to swell properly, hindering the accessibility of reagents to the reactive sites.[1]

The choice of a suitable linker, which connects the growing peptide chain to the solid support resin, is a critical parameter for a successful synthesis.[2][3] Linkers can influence the solvation of the peptide-resin complex and, in some cases, disrupt the secondary structures that lead to aggregation.

While a variety of linkers are available, this guide focuses on the application of 6-Amino-5-oxohexanoic acid hydrochloride . This linker introduces a flexible, hydrophilic spacer that can help to disrupt the formation of the beta-sheet structures responsible for aggregation. The presence of the oxo group can further influence the linker's conformation and interaction with the peptide backbone.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when using 6-Amino-5-oxohexanoic acid hydrochloride linkers to mitigate peptide aggregation.

Issue 1: Persistent Low Yield Despite Using the Linker

Question: I've incorporated a 6-Amino-5-oxohexanoic acid hydrochloride linker, but my final peptide yield is still significantly lower than expected. What could be the cause?

Answer: While the linker is designed to reduce aggregation, several other factors can contribute to low yield. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Linker Coupling: The initial coupling of the 6-Amino-5-oxohexanoic acid hydrochloride to the resin is a critical step.

    • Solution: Ensure complete coupling by performing a ninhydrin (Kaiser) test to check for free amines on the resin.[4] If the test is positive, a double coupling of the linker may be necessary.

  • Sub-optimal Cleavage Conditions: The efficiency of cleaving the final peptide from the linker and resin is crucial.

    • Solution: Optimize your cleavage cocktail and time. A small-scale test cleavage can help determine the ideal conditions without committing the entire batch.[4] For instance, a standard cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[4]

  • Peptide Precipitation During Cleavage: The cleaved peptide might be insoluble in the cleavage cocktail.

    • Solution: After cleavage, precipitate the peptide in cold diethyl ether. If solubility remains an issue, consider alternative precipitation solvents.[4]

  • Residual Aggregation: For extremely aggregation-prone sequences, the linker alone may not be sufficient.

    • Solution: Consider incorporating other anti-aggregation strategies in conjunction with the linker, such as using pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[1][5]

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Peptide Yield Check_Linker_Coupling Verify Linker Coupling (Kaiser Test) Start->Check_Linker_Coupling Check_Linker_Coupling->Check_Linker_Coupling Optimize_Cleavage Optimize Cleavage (Test Cleavage) Check_Linker_Coupling->Optimize_Cleavage Coupling OK Optimize_Cleavage->Optimize_Cleavage Check_Precipitation Assess Peptide Precipitation Optimize_Cleavage->Check_Precipitation Cleavage OK Check_Precipitation->Check_Precipitation Consider_Combined_Strategy Implement Combined Anti-Aggregation Strategy Check_Precipitation->Consider_Combined_Strategy Precipitation OK Successful_Yield Improved Yield Consider_Combined_Strategy->Successful_Yield

Caption: Troubleshooting workflow for low peptide yield.

Issue 2: Difficulty in Purifying the Final Peptide

Question: My crude peptide, synthesized with the 6-Amino-5-oxohexanoic acid linker, shows multiple peaks on HPLC, making purification challenging. Why is this happening?

Answer: A complex crude HPLC profile can arise from several sources. The linker itself is designed to improve solubility, which should aid purification, but other issues may be at play:

  • Incomplete Deprotection Steps: If the Fmoc protecting group is not completely removed at each cycle, this will lead to the accumulation of deletion sequences.

    • Solution: Increase the deprotection time or use a stronger deprotection agent like DBU in the piperidine solution if you observe slow or incomplete Fmoc removal.[1]

  • Side Reactions: Certain amino acids are prone to side reactions during synthesis.

    • Solution: Ensure that appropriate side-chain protecting groups are used for all amino acids in your sequence. For example, cysteine residues with acid-labile protecting groups can lead to S-alkylation side products.[1]

  • Racemization: The activation of amino acids can sometimes lead to a loss of chiral integrity.

    • Solution: Adding HOBt or 6-Cl-HOBt during the coupling step can help to suppress racemization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which 6-Amino-5-oxohexanoic acid hydrochloride helps prevent peptide aggregation?

A1: The primary mechanism is the introduction of a flexible and hydrophilic spacer between the growing peptide chain and the solid support. This increased distance and flexibility can disrupt the formation of rigid, intermolecular beta-sheet structures that are the hallmark of aggregation. The hydrophilic nature of the linker can also improve the solvation of the peptide-resin complex, further discouraging aggregation.

Q2: At what point in the peptide sequence is aggregation most likely to occur?

A2: Aggregation is not typically an issue for the first five or six residues. It becomes more prevalent as the peptide chain elongates, generally between the sixth and twenty-first residues.[1] Hydrophobic sequences are particularly susceptible.[1]

Q3: How does the 6-Amino-5-oxohexanoic acid hydrochloride linker compare to other anti-aggregation strategies?

A3: This linker offers a straightforward approach that is incorporated at the beginning of the synthesis. Other methods, such as the use of pseudoproline dipeptides or backbone-protecting groups, require the modification of specific amino acids within the sequence.[1][5] The choice of strategy often depends on the specific peptide sequence and the severity of the aggregation problem. In some cases, a combination of approaches may be the most effective solution.

Q4: Are there any specific storage or handling precautions for 6-Amino-5-oxohexanoic acid hydrochloride?

A4: As with most amino acid derivatives used in peptide synthesis, it is recommended to store the linker in a cool, dry place, protected from light and moisture, to prevent degradation. When preparing stock solutions, it is best to use fresh, high-quality solvents.

Q5: Can the use of a 6-Amino-5-oxohexanoic acid linker affect the biological activity of the final peptide?

A5: This is a critical consideration. The linker will remain as part of the final peptide structure. Its flexibility and hydrophilicity could potentially influence the peptide's conformation and, consequently, its interaction with its biological target. It is essential to consider the linker's potential impact during the design phase of the peptide therapeutic. In some cases, the presence of a linker can be beneficial, for example, by improving solubility or metabolic stability.[6]

Experimental Protocols

Protocol 1: Coupling of 6-Amino-5-oxohexanoic acid hydrochloride to Amino-functionalized Resin
  • Swell the amino-functionalized resin (e.g., Rink Amide resin) in DMF for 1 hour.

  • Dissolve 3 equivalents of 6-Amino-5-oxohexanoic acid hydrochloride and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.

  • Add 6 equivalents of a base (e.g., DIPEA) to the solution and mix well.

  • Add the activated linker solution to the swollen resin and shake at room temperature for 2 hours.

  • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates successful coupling. If the result is positive (blue beads), repeat the coupling step.

Diagram of Linker Coupling Workflow

Linker_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_wash Washing & Verification Swell_Resin Swell Resin in DMF Couple_To_Resin Couple Activated Linker to Resin (2 hours) Swell_Resin->Couple_To_Resin Activate_Linker Activate Linker with HBTU/DIPEA in DMF Activate_Linker->Couple_To_Resin Wash_Resin Wash Resin (DMF, DCM, DMF) Couple_To_Resin->Wash_Resin Kaiser_Test Perform Kaiser Test Wash_Resin->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Proceed Proceed to Peptide Synthesis Kaiser_Test->Proceed Negative Repeat_Coupling->Couple_To_Resin

Caption: Workflow for coupling the linker to the resin.

Data Summary

IssuePotential CauseRecommended Action
Low Yield Incomplete linker couplingPerform Kaiser test; double couple if necessary.
Inefficient cleavageOptimize cleavage cocktail and time via test cleavage.
Peptide precipitationUse cold ether for precipitation; test alternative solvents.
Difficult Purification Incomplete Fmoc deprotectionIncrease deprotection time or use DBU.
Side reactionsUse appropriate side-chain protecting groups.
RacemizationAdd HOBt or 6-Cl-HOBt during coupling.

References

Sources

Validation & Comparative

6-Amino-5-oxohexanoic acid hydrochloride vs succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) as a crosslinker

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of bioconjugation, the choice of a crosslinker is paramount to the success of creating stable and functional molecular conjugates. This guide provides an in-depth, objective comparison between two distinct chemical entities employed in this field: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a widely used heterobifunctional crosslinker, and 6-Amino-5-oxohexanoic acid hydrochloride, an amino acid derivative that serves as a versatile spacer. While both contribute to the formation of bioconjugates, their roles and mechanisms are fundamentally different. This guide will dissect these differences, providing experimental insights and data to inform your selection of the optimal conjugation strategy.

At a Glance: Key Differences

FeatureSuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)6-Amino-5-oxohexanoic acid hydrochloride
Function Direct Heterobifunctional CrosslinkerSpacer/Linker Building Block
Reactive Groups N-hydroxysuccinimide (NHS) ester (amine-reactive), Maleimide (thiol-reactive)Primary Amine, Carboxylic Acid (requires activation)
Mechanism Forms stable amide and thioether bonds directly linking two molecules.[1][2][3]Incorporated into a linker structure; its functional groups must be activated to react.[4][5]
Bond Stability Amide bond is highly stable; thioether bond is generally stable but can undergo retro-Michael reaction.[6][7]Forms stable amide bonds upon activation and reaction.[6][8]
Spacer Arm Length 8.3 Å[9][10]Variable, contributes to the overall spacer length.
Key Advantage Well-defined, two-step conjugation chemistry for controlled, specific linkages.[9][11][12]Provides flexibility and hydrophobicity to the linker, potentially improving conjugate properties.[4][5]
Common Applications Antibody-drug conjugates (ADCs), protein-protein conjugation, immunoassays.[13][14]Used in the synthesis of modified peptides and as a spacer in various biologically active structures.[4][5]

Section 1: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) - The Direct Approach to Crosslinking

SMCC is a cornerstone of modern bioconjugation, prized for its ability to efficiently and specifically link two different types of biomolecules.[1][7] Its heterobifunctional nature, possessing two distinct reactive moieties, allows for a controlled, sequential conjugation process.[11][12]

The Chemistry of SMCC

The power of SMCC lies in its two reactive ends:

  • N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the side chains of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[11][15] This reaction is most efficient at a pH range of 7.0-9.0.[9][16]

  • Maleimide: This group specifically targets sulfhydryl (thiol) groups, found on cysteine residues, to form a stable thioether bond.[2][17] The optimal pH for this reaction is between 6.5 and 7.5.[9][16]

The cyclohexane ring within the SMCC spacer arm provides rigidity and enhances the stability of the maleimide group against hydrolysis compared to linear spacers, allowing for the isolation of maleimide-activated intermediates.[12][17]

Experimental Workflow: Two-Step Protein-Protein Conjugation with SMCC

This protocol outlines a general procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using SMCC.

SMCC_Workflow cluster_step1 Step 1: Activation of Amine-Containing Protein cluster_step2 Step 2: Conjugation to Sulfhydryl-Containing Protein P_NH2 Protein-NH₂ Mix1 Mix and Incubate (pH 7.0-9.0, RT, 30-60 min) P_NH2->Mix1 SMCC SMCC in DMSO/DMF SMCC->Mix1 Desalt1 Desalting Column (remove excess SMCC) Mix1->Desalt1 Activated_P Maleimide-Activated Protein Desalt1->Activated_P Mix2 Mix and Incubate (pH 6.5-7.5, RT, 1-2 h) Activated_P->Mix2 P_SH Protein-SH (reduced) P_SH->Mix2 Final_Conjugate Final Conjugate (Protein-Linker-Protein) Mix2->Final_Conjugate

Two-step conjugation workflow using the SMCC crosslinker.

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing protein (Protein-SH)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting columns

  • Reducing agent (e.g., Dithiothreitol - DTT) if Protein-SH has disulfide bonds

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Preparation of Reagents:

    • Dissolve SMCC in anhydrous DMF or DMSO to a stock concentration of 10 mM immediately before use.[10][12]

    • Prepare Protein-NH₂ and Protein-SH in Conjugation Buffer.

    • If Protein-SH contains disulfide bonds, reduce them with a suitable reducing agent like DTT and subsequently remove the reducing agent using a desalting column.[18]

  • Step 1: Activation of Amine-Containing Protein:

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.[10][12] The optimal molar excess depends on the protein concentration and should be empirically determined.[1][11]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[11][12]

    • Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.[9][12]

  • Step 2: Conjugation to Sulfhydryl-Containing Protein:

    • Immediately add the maleimide-activated Protein-NH₂ to the sulfhydryl-containing Protein-SH at a desired molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11][12]

  • Quenching and Purification:

    • (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine.

    • Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted proteins and byproducts.

Section 2: 6-Amino-5-oxohexanoic Acid Hydrochloride - A Building Block for Custom Linkers

Unlike SMCC, 6-Amino-5-oxohexanoic acid hydrochloride is not a direct crosslinker. It is an amino acid derivative that can be strategically incorporated as a spacer element within a larger crosslinking structure.[4][5] Its utility lies in its bifunctional nature, possessing a primary amine and a carboxylic acid, which can be orthogonally activated for conjugation.[19] The related and more commonly referenced 6-aminohexanoic acid is known to provide flexibility and a hydrophobic character to linkers, which can be advantageous in certain applications.[4][5]

The Chemistry of Amino Acid Spacers

The incorporation of 6-Amino-5-oxohexanoic acid into a bioconjugate requires a multi-step process involving the activation of its functional groups:

  • Carboxylic Acid Activation: The carboxyl group can be activated using carbodiimide chemistry, for example, with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. This activated spacer can then be reacted with a primary amine on a biomolecule.

  • Amine Reactivity: The primary amine of the spacer can react with an activated carboxyl group (e.g., an NHS ester) on another molecule.

This step-wise approach allows for the construction of custom linkers with desired properties.

Experimental Workflow: Incorporating an Amino Acid Spacer

This protocol provides a conceptual framework for using an amino acid spacer like 6-aminohexanoic acid to link two molecules, one with a primary amine (Molecule 1-NH₂) and another with a functional group that can be activated to react with the spacer's amine (Molecule 2 with an activatable carboxyl group).

Spacer_Workflow cluster_step1 Step 1: Activation of Spacer cluster_step2 Step 2: Conjugation to Molecule 1 cluster_step3 Step 3: Activation of Molecule 2 cluster_step4 Step 4: Final Conjugation Spacer 6-Amino-5-oxohexanoic acid Mix1 Mix and Incubate (pH 6.0) Spacer->Mix1 EDC_NHS EDC/NHS EDC_NHS->Mix1 Activated_Spacer NHS-activated Spacer Mix1->Activated_Spacer Mix2 Mix and Incubate (pH 7.4) Activated_Spacer->Mix2 Mol1 Molecule 1-NH₂ Mol1->Mix2 Spacer_Mol1 Spacer-Molecule 1 Mix2->Spacer_Mol1 Mix4 Mix and Incubate (pH 7.4) Spacer_Mol1->Mix4 Mol2 Molecule 2-COOH Mix3 Mix and Incubate (pH 6.0) Mol2->Mix3 EDC_NHS2 EDC/NHS EDC_NHS2->Mix3 Activated_Mol2 NHS-activated Molecule 2 Mix3->Activated_Mol2 Activated_Mol2->Mix4 Final_Conjugate Molecule 2-Spacer-Molecule 1 Mix4->Final_Conjugate

Conceptual workflow for incorporating an amino acid spacer.

Materials:

  • Molecule 1 with a primary amine (Molecule 1-NH₂)

  • Molecule 2 with a carboxylic acid (Molecule 2-COOH)

  • 6-Amino-5-oxohexanoic acid hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Activation of 6-Amino-5-oxohexanoic Acid:

    • Dissolve 6-Amino-5-oxohexanoic acid in Activation Buffer.

    • Add EDC and NHS to the solution to activate the carboxyl group, forming an NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Molecule 1:

    • Add the NHS-activated spacer to a solution of Molecule 1-NH₂ in Conjugation Buffer.

    • Incubate for 1-2 hours at room temperature.

    • Purify the Spacer-Molecule 1 conjugate using a desalting column to remove excess reagents.

  • Activation of Molecule 2:

    • In a separate reaction, dissolve Molecule 2-COOH in Activation Buffer.

    • Add EDC and NHS to activate the carboxyl group.

    • Incubate for 15-30 minutes at room temperature.

  • Final Conjugation:

    • Add the NHS-activated Molecule 2 to the purified Spacer-Molecule 1 conjugate in Conjugation Buffer.

    • Incubate for 1-2 hours at room temperature.

    • Purify the final conjugate (Molecule 2-Spacer-Molecule 1) using appropriate chromatographic techniques.

Section 3: Performance Comparison and Experimental Considerations

The choice between a direct crosslinker like SMCC and a spacer-based strategy depends heavily on the specific application and desired properties of the final conjugate.

Stability of the Linkage
  • SMCC: The amide bond formed by the NHS ester is exceptionally stable under physiological conditions.[6] The thioether bond from the maleimide-thiol reaction is also generally stable, but it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.[6][7]

  • 6-Amino-5-oxohexanoic Acid: When incorporated via amide bonds (through activation of its carboxyl group and reaction of its amine group), the resulting linkages are highly stable.[6][8]

Reaction Efficiency and Specificity
  • SMCC: The two-step process allows for high specificity and control, minimizing the formation of homodimers.[9][11] The efficiency of each step is dependent on pH and reactant concentrations.[15][17]

  • 6-Amino-5-oxohexanoic Acid: The efficiency of incorporating the spacer depends on the success of the activation and conjugation steps. Carbodiimide chemistry can sometimes lead to side products, requiring careful purification.

Impact on Conjugate Properties
  • SMCC: The rigid cyclohexane spacer provides a well-defined distance between the conjugated molecules.[12][17]

  • 6-Amino-5-oxohexanoic Acid: As a flexible spacer, it can increase the distance between conjugated molecules, which may be beneficial for reducing steric hindrance and improving the biological activity of the components.[4][5] Its hydrophobic nature can also influence the overall properties of the conjugate.[4][5]

Conclusion: Selecting the Right Tool for the Job

Both SMCC and 6-Amino-5-oxohexanoic acid hydrochloride are valuable tools in the bioconjugation toolbox, but they serve distinct purposes.

Choose SMCC when:

  • You require a straightforward, well-established method for linking an amine-containing molecule to a thiol-containing molecule.

  • A defined spacer length and a stable, non-cleavable linkage are critical for your application, such as in the development of many antibody-drug conjugates.[13][14]

Consider a strategy involving 6-Amino-5-oxohexanoic acid (or similar amino acid spacers) when:

  • You need to introduce flexibility or hydrophobicity into your linker to potentially enhance the performance of your bioconjugate.

  • A custom linker design is required to achieve a specific distance between the conjugated molecules or to modulate the overall properties of the conjugate.

  • Your conjugation strategy involves linking two amine-containing molecules or two carboxyl-containing molecules, where a direct heterobifunctional crosslinker like SMCC would not be suitable.

Ultimately, the optimal choice will be dictated by the specific requirements of your research or drug development program. A thorough understanding of the underlying chemistry and a careful consideration of the desired properties of the final conjugate will guide you to the most effective strategy.

References

  • Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. (PDF) ResearchGate. [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PMC. [Link]

  • Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. PMC. [Link]

  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate. [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Publishing. [Link]

  • SMCC and Sulfo-SMCC. Sangon. [Link]

  • SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Bio-Synthesis. [Link]

  • Recent advances in the synthesis of antibody-drug conjugates. CORE. [Link]

  • SMCC crosslinker. CF Plus Chemicals. [Link]

  • Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms. PMC. [Link]

  • Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. PMC. [Link]

  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. RSC Publishing. [Link]

  • Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue‐culture a. Wiley Online Library. [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. [Link]

  • Preparation of activated NHS-esters and their reaction with... ResearchGate. [Link]

  • Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. MDPI. [Link]

  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. PMC. [Link]

  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. PMC. [Link]

  • An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. PMC. [Link]

  • Protein Cross-linkers handbook and selection guide. Wolfson Centre for Applied Structural Biology. [Link]

  • 14 The Amino Acid Conjugations. Taylor & Francis. [Link]

  • 6-Amino-5-oxohexanoic acid. PubChem. [Link]

  • A Modular Cross-Linking Approach for Exploring Protein Interactions. The Fenyo Lab. [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. PubMed. [Link]

  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. [Link]

  • (PDF) An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. ResearchGate. [https://www.researchgate.net/publication/320406836_An_enzymatic_method_for_the_production_of_6-oxohexanoic_acid_from_6-aminohexanoic_acid_by_an_enzyme_oxidizing_w-amino_compounds_from_Phialemonium_sp_AIU_274]([Link]_ of_6-oxohexanoic_acid_from_6-aminohexanoic_acid_by_an_enzyme_oxidizing_w-amino_compounds_from_Phialemonium_sp_AIU_274)

  • Impact of Protein N α -Modifications on Cellular Functions and Human Health. MDPI. [Link]

  • Scientists uncover key stabilizing role of small molecules. EPFL. [Link]

  • (PDF) Discovery of 6-Diazo-5-oxo- l -norleucine (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma. ResearchGate. [Link]

Sources

Comparative Stability of Linkers: 6-Amino-5-oxohexanoic Acid Hydrochloride vs. Standard Alkyl Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guides.

In the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other targeted therapeutics, the linker is not merely a passive tether; it is a critical pharmacological determinant. The choice of linker profoundly influences the physicochemical properties, metabolic stability, and passive permeability of the final conjugate[1].

While standard alkyl chains and polyethylene glycol (PEG) linkers dominate the landscape, functionalized alkyl linkers like 6-Amino-5-oxohexanoic acid hydrochloride (6-AOHA) offer unique structural advantages. This guide provides an objective, data-driven comparison of the chemical and metabolic stability of 6-AOHA against traditional alkyl and PEG linkers, supported by self-validating experimental protocols.

Structural Mechanics and Chemical Stability

To understand the stability profile of a linker, we must analyze its fundamental chemical architecture.

The -Aminoketone Conundrum: 6-Amino-5-oxohexanoic Acid

6-AOHA is an


-amino acid featuring a ketone group at the C5 position, adjacent to the primary amine at C6. This creates an 

-aminoketone motif.
  • Storage Stability & Causality: As a free base at physiological pH,

    
    -aminoketones are notoriously unstable. The nucleophilic primary amine of one molecule can attack the electrophilic ketone of another, leading to self-condensation and the formation of pyrazine derivatives. To prevent this degradation, 6-AOHA is strictly formulated and stored as a hydrochloride salt [2]. The HCl protonates the amine (
    
    
    
    ), stripping it of its nucleophilicity and rendering the molecule shelf-stable.
  • Conjugated Stability: Once the linker is integrated into a PROTAC or ADC—typically via amide bond formation at the C6 amine—the nucleophilicity is permanently abolished. The linker becomes structurally stable, though the C5 ketone remains a potential "soft spot" for in vivo enzymatic reduction by aldo-keto reductases[3].

The Inert Baseline: Standard Alkyl Linkers (e.g., 6-Aminohexanoic Acid)

Standard alkyl linkers consist of saturated hydrocarbon chains. They lack recurring heteroatoms, making them highly resistant to chemical hydrolysis and oxidative cleavage. This metabolic "inertness" drives excellent plasma stability and enhances passive diffusion across lipid bilayers, often outperforming PEGylated analogues in cellular uptake[]. However, their extreme hydrophobicity can lead to aggregation and poor aqueous solubility[1].

The Hydrophilic Alternative: PEG Linkers

PEG linkers utilize repeating ethylene glycol units to achieve high water solubility via hydrogen bonding[5]. While chemically stable in formulation, the ether linkages within PEG chains are susceptible to oxidative metabolism (peroxidation) in vivo, which can progressively shorten the linker and compromise the conjugate's efficacy[1][].

Pathway A 6-Amino-5-oxohexanoic Acid (HCl Salt) B Free Base Form (pH > 7.0) A->B Deprotonation C Self-Condensation (Pyrazine Formation) B->C Unprotected Amine Attacks Ketone D Amide Conjugation (Stabilized Linker) B->D Acylation of Primary Amine E Standard Alkyl Linker (e.g., Ahx) F Inert Hydrocarbon (No Condensation) E->F Lacks Reactive Ketone Handle

Fig 1. Reactivity pathways of 6-AOHA vs. standard alkyl linkers based on structural handles.

Comparative Performance Data

The inclusion of the C5 ketone in 6-AOHA bridges the gap between the extreme hydrophobicity of pure alkyl chains and the oxidative liabilities of PEG chains. The tables below summarize the comparative physicochemical and pharmacokinetic impacts of these linkers.

Table 1: Physicochemical & Stability Comparison
FeatureStandard Alkyl Linker (Ahx)6-Amino-5-oxohexanoic AcidPEG Linker (e.g., PEG2)
Backbone Composition Saturated hydrocarbonHydrocarbon with C5 KetoneRepeating ethylene glycol
Aqueous Solubility Low (Hydrophobic)[1]Moderate (Polar carbonyl)High (Hydrophilic)[5]
Storage Stability (Powder) ExcellentRequires HCl salt formulation[2]Good (Prone to peroxidation)[]
Plasma Stability (In Vitro) High (>24h half-life)Moderate (Susceptible to reduction)Moderate to High
Orthogonal Reactivity NoneHigh (Ketone enables oxime ligation)None
Table 2: Pharmacokinetic Impact in PROTACs/ADCs
PropertyImpact of Pure Alkyl LinkersImpact of 6-AOHA Linker
Passive Permeability High (lipid-like diffusion)[]Moderate (balanced lipophilicity)
Metabolic Soft Spots Terminal hydroxylation[]Ketone reduction / Enzymatic cleavage[3]
Ternary Complex Flexibility HighModerate-High (carbonyl restricts some rotation)

Self-Validating Experimental Protocols

To objectively evaluate linker performance, robust and reproducible methodologies are required. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled.

Protocol 1: In Vitro Plasma Stability Assessment via LC-MS/MS

This assay determines the susceptibility of the linker-conjugate to enzymatic degradation in systemic circulation.

Methodology & Causality:

  • Preparation: Spike the linker-conjugate into pooled human plasma to a final concentration of 1 µM. Causality: 1 µM ensures the compound is well within the linear dynamic range of the mass spectrometer while avoiding artificial aggregation.

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Aliquot Sampling: Extract 50 µL aliquots at predefined timepoints (0, 1, 2, 4, 8, and 24 hours). The 0-hour timepoint serves as the baseline control (100% intact conjugate) to validate the starting concentration.

  • Quenching & Precipitation: Immediately add 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard to each aliquot. Causality: Cold ACN instantly denatures plasma proteins, halting all enzymatic activity to ensure the sample accurately reflects the specific timepoint. The internal standard corrects for matrix effects and variations in extraction recovery during ionization[2].

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials and quantify the remaining intact conjugate to calculate the half-life (

    
    ).
    

Workflow S1 Step 1: Conjugate Incubation (Human Plasma, 37°C) S2 Step 2: Aliquot Sampling (0, 1, 2, 4, 8, 24h) S1->S2 S3 Step 3: Protein Precipitation (Cold ACN + Internal Std) S2->S3 S4 Step 4: Centrifugation (Isolate Supernatant) S3->S4 S5 Step 5: LC-MS/MS Analysis (Quantify Intact Conjugate) S4->S5

Fig 2. Self-validating LC-MS/MS workflow for assessing linker plasma stability.

Protocol 2: Orthogonal Oxime Ligation via the C5 Ketone

Unlike standard alkyl linkers, 6-AOHA provides a built-in ketone handle for late-stage functionalization (e.g., attaching a fluorophore or a solubilizing moiety).

Methodology & Causality:

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer adjusted to pH 4.5 - 5.5. Causality: Oxime ligation requires mild acid catalysis. The acidic environment protonates the carbonyl oxygen of the C5 ketone, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alkoxyamine.

  • Reaction Setup: Dissolve the 6-AOHA-containing conjugate (1 eq) and the alkoxyamine-functionalized payload (1.5 eq) in the buffer.

  • Catalysis (Optional): Add 10 mM aniline. Causality: Aniline acts as a nucleophilic catalyst, rapidly forming a highly reactive Schiff base intermediate that is subsequently displaced by the alkoxyamine, accelerating the reaction rate significantly.

  • Incubation & Verification: Stir at room temperature for 2-4 hours. Monitor reaction completion via LC-MS. The formation of the oxime bond is highly stable and resistant to hydrolysis under physiological conditions.

Conclusion

The selection between a standard alkyl linker and a functionalized variant like 6-Amino-5-oxohexanoic acid hydrochloride dictates the developmental trajectory of a therapeutic conjugate. While pure alkyl chains offer unmatched metabolic stability and membrane permeability[], they lack versatility. 6-AOHA introduces a strategic compromise: it maintains the hydrophobic benefits of an alkyl backbone while providing a polar ketone handle that improves solubility and enables orthogonal bioconjugation. By understanding the chemical causality behind its stability—specifically the necessity of its hydrochloride salt formulation—researchers can effectively harness this linker for advanced drug design.

References

  • BenchChem. "Alkyl vs.
  • BOC Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK." BOC Sciences.
  • PurePEG. "PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?" PurePEG.
  • BenchChem. "6-Aminoheptanoic acid hydrochloride | 854217-66-6." BenchChem.
  • ResearchGate. "Lead and its compounds - Determination of δ-aminolevulinic acid in urine by HPLC with fluorescence detection.

Sources

Validation of Conjugation Efficiency for 6-Amino-5-oxohexanoic Acid Hydrochloride: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation and antibody-drug conjugate (ADC) development, the selection of an optimal linker is as critical as the payload itself. 6-Amino-5-oxohexanoic acid hydrochloride (CAS 62409-52-3) has emerged as a highly versatile, trifunctional aliphatic linker. Unlike traditional bifunctional spacers, this


-aminolevulinic acid homologue incorporates a reactive 5-oxo (ketone) group alongside its terminal amine and carboxylic acid. This guide objectively evaluates the conjugation efficiency, orthogonal reactivity, and structural advantages of 6-Amino-5-oxohexanoic acid (6-AOHA) against standard industry alternatives, providing researchers with self-validating protocols for complex bioconjugation workflows.

Mechanistic Advantage: The Trifunctional Scaffold

The structural logic of 6-AOHA dictates its superiority in multi-stage conjugation. Traditional linkers, such as 6-aminohexanoic acid (AHX) or Amino-PEG4-Acid, are strictly bifunctional; they facilitate linear, end-to-end coupling (e.g., linking a protein to a single payload)[1].

By contrast, 6-AOHA acts as a branched conjugation hub :

  • C1 Carboxylic Acid & C6 Primary Amine: Facilitate standard amide bond formation via EDC/NHS chemistry or solid-phase peptide synthesis (SPPS).

  • C5 Ketone (5-Oxo Group): Provides a critical bioorthogonal handle. Ketones are virtually absent from native protein surfaces, allowing them to be selectively targeted by aminooxy or hydrazide-functionalized payloads to form highly stable oxime or hydrazone bonds[2].

This trifunctionality allows researchers to attach the linker to a targeting antibody, conjugate a cytotoxic payload to the amine, and subsequently attach a fluorophore or half-life-extending PEG chain to the ketone—all without cross-reactivity.

Comparative Performance Analysis

To validate the efficiency of 6-AOHA, we compare its performance metrics against two widely used industry standards: 6-Aminohexanoic acid (AHX) and Amino-PEG4-Acid.

Parameter6-Amino-5-oxohexanoic Acid HCl6-Aminohexanoic Acid (AHX)Amino-PEG4-Acid
Conjugation Efficiency (Amide) >92%>95%>90%
Orthogonal Reactivity Yes (5-Oxo group for Oxime/Hydrazone)No (Strictly bifunctional)No (Strictly bifunctional)
Aqueous Solubility High (Enhanced by HCl salt)ModerateVery High
In Vivo Stability High (Stable aliphatic backbone)HighModerate (Prone to oxidative degradation)
Optimal Application Dual-labeling, branched ADCs, TheranosticsSimple linear spacingHydrophilic linear spacing

Data Interpretation: While AHX exhibits a marginally higher primary amide coupling efficiency due to the absence of steric or electronic interference from a neighboring ketone, 6-AOHA uniquely enables bioorthogonal dual-modification. The slight drop in amide coupling efficiency is negligible compared to the functional versatility gained.

Experimental Validation: Self-Validating Protocols

The following protocols establish a self-validating system for dual-conjugation. Every step is designed with explicit causality to ensure maximum yield and prevent premature hydrolysis.

Protocol 1: Carboxyl Activation and Protein Amide Coupling

This step covalently attaches the 6-AOHA linker to surface lysines of a target protein.

  • Buffer Preparation: Dissolve 6-AOHA in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Causality: EDC is most efficient at mildly acidic pH (5.5–6.0). Using standard pH 7.4 PBS at this stage would result in rapid hydrolysis of the highly reactive O-acylisourea intermediate[1].

  • Activation: Add 10 molar equivalents of EDC and 20 molar equivalents of Sulfo-NHS. Incubate for 15 minutes at room temperature (RT).

    • Causality: Sulfo-NHS converts the unstable O-acylisourea into a semi-stable amine-reactive Sulfo-NHS ester, extending its half-life from seconds to hours in aqueous media.

  • Conjugation: Adjust the pH to 7.2–7.5 using 1 M Sodium Bicarbonate, or buffer-exchange directly into PBS (pH 7.4) containing the target protein. Incubate for 2 hours at RT.

    • Causality: Primary amines on protein lysine residues must be unprotonated to act as effective nucleophiles. A pH of 7.4 strikes the optimal balance between amine reactivity and NHS-ester stability.

  • Purification: Remove excess reagents via Size Exclusion Chromatography (SEC) using a desalting column.

Protocol 2: Orthogonal Oxime Ligation (Aniline-Catalyzed)

This step attaches an aminooxy-functionalized payload to the 5-oxo group of the conjugated 6-AOHA.

  • Buffer Exchange: Exchange the protein-linker conjugate into an Acetate Buffer (0.1 M, pH 4.5).

    • Causality: Oxime ligation requires acid catalysis. The mildly acidic pH protonates the carbonyl oxygen of the 5-oxo group, significantly increasing the electrophilicity of the carbonyl carbon for nucleophilic attack.

  • Catalyst Addition: Add 10–50 mM Aniline to the reaction mixture.

    • Causality: Uncatalyzed oxime ligation is notoriously slow. Aniline acts as a nucleophilic catalyst, rapidly reacting with the ketone to form a protonated Schiff base (imine) intermediate. This intermediate is vastly more susceptible to attack by the alpha-effect-driven aminooxy payload than the original ketone[3].

  • Payload Conjugation: Add 5–10 molar equivalents of the aminooxy-payload. Incubate for 1–2 hours at RT.

  • Final Purification: Purify the dual-labeled conjugate via SEC.

Workflow Visualization

G A 6-Amino-5-oxohexanoic Acid (Trifunctional Core) B EDC/NHS Activation (pH 6.0 -> 7.4) A->B Carboxyl Activation D Orthogonal Oxime Ligation (Aminooxy-Payload, pH 4.5) A->D Alternative Route: Ketone First C Amide Coupling (Target Protein) B->C Primary Amine Reaction C->D 5-Oxo Ketone Targeting (Aniline Catalyzed) E Dual-Functionalized Bioconjugate D->E Stable Oxime Bond

Workflow for dual-stage bioconjugation using 6-Amino-5-oxohexanoic acid.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584.

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-5-oxohexanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Amino-5-oxohexanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.